3-Bromo-2-fluoro-L-phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(3-bromo-2-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVNNIXBBJHQSW-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)F)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-2-fluoro-L-phenylalanine chemical structure and properties
3-Bromo-2-fluoro-L-phenylalanine: A Strategic Halogenated Building Block in Protein Engineering and Drug Discovery
Executive Summary
The integration of non-canonical amino acids (ncAAs) into peptide scaffolds and protein cores has revolutionized modern drug development and biophysics. Among these, 3-Bromo-2-fluoro-L-phenylalanine represents a highly specialized, dual-halogenated building block. By strategically positioning a fluorine atom at the ortho (C2) position and a bromine atom at the meta (C3) position of the phenyl ring, this ncAA offers unique stereoelectronic modulation, sub-angstrom steric probing capabilities, and a highly regioselective handle for late-stage bioorthogonal functionalization [1].
This technical guide explores the structural rationale, biophysical applications, and validated synthetic protocols for utilizing 3-Bromo-2-fluoro-L-phenylalanine in advanced research settings.
Physicochemical Profiling & Structural Dynamics
The unique properties of 3-Bromo-2-fluoro-L-phenylalanine stem from the orthogonal behavior of its two halogens. The C–F bond is exceptionally strong (~114 kcal/mol) and chemically inert under most physiological and synthetic conditions. Fluorine's high electronegativity withdraws electron density from the aromatic
Table 1: Quantitative Chemical Properties
| Property | Free Amino Acid | Fmoc-Protected Derivative | Boc-Protected Derivative |
| CAS Number | 1272728-46-7 | 2015410-80-5 | 2002433-41-0 |
| Molecular Formula | C9H9BrFNO2 | C24H19BrFNO4 | C14H17BrFNO4 |
| Molecular Weight | 262.08 g/mol | 484.32 g/mol | 362.20 g/mol |
| Stereochemistry | L- (S-configuration) | L- (S-configuration) | L- (S-configuration) |
| Primary Utility | Enzymatic incorporation | Solid-Phase Peptide Synthesis | Solution-phase synthesis |
Applications in Biophysics and Drug Development
Probing Sub-Angstrom Protein Plasticity and Amyloidogenesis
Halogenation is a minimally invasive strategy to probe the physical characteristics of proteins. In amyloid research, the self-assembly of peptides (such as the NFGAIL sequence from human islet amyloid polypeptide) is driven heavily by hydrophobic and aromatic interactions. Substituting native phenylalanine with halogenated derivatives like 3-Bromo-2-fluoro-L-phenylalanine alters the hydrophobicity (LogP) and the electronic signature of the
Late-Stage Diversification in Medicinal Chemistry
In small-molecule and peptide drug development, the 3-bromo substituent serves as a critical synthetic vector. Because the C–F bond is inert to oxidative addition, palladium catalysts selectively insert into the C–Br bond. This allows for the rapid generation of diverse biaryl systems or extended side chains via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, a strategy frequently employed in optimizing high-affinity ligands for targets like the CREBBP bromodomain [5].
Validated Experimental Protocols
As a Senior Application Scientist, it is critical to recognize that the dual-halogenated nature of this ncAA alters its reactivity. The electron-withdrawing effect of the ring reduces the basicity/nucleophilicity of the
Protocol A: Site-Specific Incorporation via Fmoc-SPPS
Objective: Efficiently couple Fmoc-3-Bromo-2-fluoro-L-phenylalanine onto a growing peptide chain on a solid support. Causality Rationale: Standard coupling reagents (like HBTU) often yield incomplete reactions due to the steric hindrance and inductive deactivation caused by the halogenated ring. We utilize HATU (which forms a highly reactive HOAt ester) combined with a dual-base system to drive the acylation to >99% completion.
Step-by-Step Methodology:
-
Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection.
-
Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-3-Bromo-2-fluoro-L-phenylalanine and 0.38 mmol of HATU in minimal DMF. Add 0.8 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to pre-form the active ester.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.
-
Washing & Capping: Wash the resin with DMF (5 × 1 min). Cap any unreacted amines using acetic anhydride/pyridine/DMF (1:2:7) for 10 minutes to prevent deletion sequences.
-
Validation (Microcleavage): Withdraw a few resin beads, treat with 95% Trifluoroacetic acid (TFA) for 30 minutes, precipitate in cold ether, and analyze via LC-MS to confirm the addition of the expected mass (+243 Da for the incorporated residue).
Workflow for incorporating 3-Bromo-2-fluoro-L-phenylalanine via Fmoc-SPPS.
Protocol B: On-Resin Regioselective Suzuki-Miyaura Cross-Coupling
Objective: Utilize the C3-bromine handle to attach an aryl group via palladium catalysis prior to peptide cleavage. Causality Rationale: Performing cross-coupling on-resin avoids the severe solubility issues often encountered with fully deprotected, highly hydrophobic halogenated peptides. The 2-fluoro group inductively lowers the LUMO of the aromatic ring, accelerating the oxidative addition of Pd(0) specifically into the C–Br bond [5].
Step-by-Step Methodology:
-
Degassing: Transfer the peptide-bound resin (0.05 mmol, N-terminal Fmoc protected) to a microwave-safe vial. Swell in degassed DMF/H2O (4:1 v/v).
-
Reagent Addition: Add the desired aryl boronic acid (0.5 mmol, 10 eq) and K2CO3 (0.75 mmol, 15 eq). The basic conditions are critical to form the reactive boronate complex required for the transmetalation step.
-
Catalyst Loading: Add Pd(dppf)Cl2 (0.005 mmol, 10 mol%). Note: A bidentate ligand like dppf prevents catalyst leaching and stabilizes the Pd intermediate against the steric bulk of the peptide backbone.
-
Reaction: Seal the vial and heat under microwave irradiation at 80°C for 45 minutes.
-
Resin Cleanup: Wash the resin extensively with DMF, water, methanol, and finally Dichloromethane (DCM). To remove trapped palladium, wash with a 0.5% solution of sodium diethyldithiocarbamate in DMF.
-
Validation: Perform a test cleavage and analyze via HPLC. The disappearance of the brominated starting material peak and the emergence of a single product peak confirms absolute regioselectivity.
Regioselective Pd-catalyzed cross-coupling at the C3-bromine position.
References
-
Ho, J., et al. "Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale." National Center for Biotechnology Information (PMC). Available at: [Link]
-
Chowdhary, S., et al. "The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation." National Center for Biotechnology Information (PMC). Available at: [Link]
-
Galles, G. D., et al. "Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells." Biophysics Colab. Available at:[Link]
-
Laurin, C. M. C., et al. "Controlling Intramolecular Interactions in the Design of Selective, High-Affinity Ligands for the CREBBP Bromodomain." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
3-Bromo-2-fluoro-L-phenylalanine CAS number and molecular weight
Optimization of Peptidomimetics and 19F-NMR Probes in Drug Discovery
Executive Summary
3-Bromo-2-fluoro-L-phenylalanine is a highly specialized, dual-halogenated non-canonical amino acid used extensively in structure-activity relationship (SAR) studies and rational drug design. Its utility stems from the orthogonal reactivity of the aryl bromide (enabling palladium-catalyzed cross-coupling) and the bioisosteric properties of the fluorine atom (modulating metabolic stability and conformation). This guide provides a definitive technical reference for its physicochemical properties, synthesis, and application in solid-phase peptide synthesis (SPPS).
Part 1: Chemical Identity & Physicochemical Properties[1][2]
The precise identification of this compound is critical due to the existence of multiple regioisomers (e.g., 4-bromo-3-fluoro, 3-bromo-4-fluoro).
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | 3-Bromo-2-fluoro-L-phenylalanine |
| CAS Number (Free Acid) | 1272728-46-7 |
| CAS Number (Fmoc-Protected) | 2015410-80-5 |
| Molecular Weight | 262.08 g/mol |
| Molecular Formula | C₉H₉BrFNO₂ |
| Chirality | L-isomer (S-configuration) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, dilute HCl; sparingly soluble in water |
| pKa (Predicted) | |
| SMILES | NC(Br)=CC=C1)C(O)=O |
Part 2: Strategic Synthesis & Production Protocols
While various routes exist, the Chemo-Enzymatic Resolution is the industry standard for producing high-enantiopurity (>99% ee) L-isomers of halogenated phenylalanines. This method avoids the cost of chiral auxiliaries and scales efficiently.
2.1. Synthesis Workflow (Mechanism of Action)
The synthesis begins with 3-bromo-2-fluorobenzaldehyde. The aldehyde is condensed with N-acetylglycine (Erlenmeyer-Plöchl azlactone synthesis) to form a racemic intermediate, which is then selectively resolved.
Figure 1: Chemo-Enzymatic Synthesis Pathway
Caption: Chemo-enzymatic route ensuring high enantiomeric excess via Acylase I kinetic resolution.
2.2. Detailed Experimental Protocol
Note: This protocol describes the resolution step, which is the critical control point for chirality.
-
Substrate Preparation: Dissolve N-acetyl-3-bromo-2-fluoro-DL-phenylalanine (10 g) in distilled water (100 mL). Adjust pH to 7.5 using 2M LiOH (Lithium hydroxide is preferred over NaOH to improve solubility of halogenated derivatives).
-
Enzymatic Hydrolysis: Add Aspergillus melleus Acylase I (200 mg). Incubate at 37°C with gentle stirring. Monitor reaction progress via HPLC (Chiralpak ZWIX(+) column).
-
Termination: Once conversion reaches 50% (theoretical maximum for L-isomer), acidify the solution to pH 5.0 with acetic acid.
-
Separation:
-
The unreacted N-acetyl-D-isomer remains in solution or precipitates differently depending on concentration.
-
Pass the mixture through a cation-exchange resin (Dowex 50W). The free L-amino acid binds to the resin, while the acetylated D-isomer elutes.
-
-
Elution & Crystallization: Elute the L-amino acid with 1M NH₄OH. Lyophilize the eluent to obtain the crude product. Recrystallize from water/ethanol to achieve >99% purity.
Part 3: Applications in Drug Discovery & Chemical Biology[2]
The 3-bromo-2-fluoro substitution pattern offers unique advantages over mono-halogenated analogs.
3.1. Orthogonal Reactivity (The "Br" Handle)
The bromine atom at the meta position (relative to the alanine tail) serves as a pre-installed handle for late-stage diversification.
-
Suzuki-Miyaura Coupling: Allows attachment of biaryl scaffolds to extend the peptide side chain into deep hydrophobic pockets of a target protein.
-
Buchwald-Hartwig Amination: Enables the introduction of amine-containing solubilizing groups.
3.2. Conformational Locking (The "F" Effect)
The fluorine atom at the ortho position (position 2) exerts a steric and electrostatic "ortho-effect."
-
Restricted Rotation: The C-F bond repels the backbone carbonyl oxygen, restricting the
torsion angle. This rigidifies the side chain, potentially reducing the entropic penalty upon binding to a receptor. -
Metabolic Blocking: The C-F bond (116 kcal/mol) is resistant to oxidative metabolism (e.g., P450 hydroxylation), prolonging the half-life of the peptide drug.
3.3. 19F-NMR Screening
Because fluorine is absent in natural biological systems, 3-Bromo-2-fluoro-L-phenylalanine acts as a background-free NMR probe.
-
Mechanism: The chemical shift of the 19F signal is highly sensitive to the local dielectric environment. Upon ligand binding, the signal shifts/broadens, providing a direct readout of occupancy (
).
Figure 2: Application Logic Flow
Caption: Strategic utilization of the Br and F substituents in drug design workflows.
Part 4: Handling, Safety, and Storage
-
Storage: Store at +2°C to +8°C. The compound is stable but hygroscopic. Keep under inert gas (Argon) if storing for >6 months to prevent oxidative debromination or discoloration.
-
Solubility for Assays:
-
Stock Solution: 50 mM in 100% DMSO.
-
Working Solution: Dilute into PBS. Note that the presence of the hydrophobic bromine atom reduces aqueous solubility compared to native phenylalanine.
-
-
Safety: Treat as a standard irritant (H315, H319, H335). Avoid inhalation of dust.
References
-
Villo, P., et al. (2020). Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. PMC - NCBI. Retrieved from [Link]
Dual-Halogenated Phenylalanine Derivatives: A Medicinal Chemistry Technical Guide
Executive Summary
The "Goldilocks" Zone of Steric and Electronic Modulation
In medicinal chemistry, the modification of phenylalanine (Phe) residues within peptide mimetics or small molecule drugs is a high-impact strategy for optimizing pharmacokinetics (PK) and potency. While mono-halogenation is a standard first-pass optimization, dual-halogenated phenylalanine derivatives (e.g., 3,4-dichloro-Phe, 3,5-difluoro-Phe) represent a sophisticated "Goldilocks" zone.[1] They offer a precise balance of lipophilicity (
This guide provides a technical deep-dive into the design, synthesis, and application of these motifs, moving beyond basic descriptions to actionable, field-proven protocols.
Structural & Electronic Properties[1]
The Sigma-Hole and Halogen Bonding
Unlike hydrogen bonding, which is electrostatic and ubiquitous, halogen bonding (XB) is highly directional. The introduction of heavier halogens (Cl, Br, I) creates a region of positive electrostatic potential on the distal end of the halogen atom, known as the
-
Mechanism: The
-hole interacts with nucleophilic backbone carbonyls or side-chain residues (e.g., His, Asp) in the target protein. -
Directionality: The interaction angle (
) is typically near 180°, providing a "lock-and-key" conformational restriction that entropic hydrophobic interactions lack.[1] -
3,4-Dichlorophenylalanine: This specific substitution pattern creates a "hydrophobic wall" while positioning two potential halogen bond donors to anchor the ligand in a hydrophobic pocket (e.g., S2 or S3 pockets of proteases).
Physicochemical Profiling (Quantitative)
The following table summarizes the impact of dual-halogenation on the phenylalanine side chain. Note that while Fluorine exerts a strong electronic effect (dipole), Chlorine and Bromine drive lipophilicity and steric bulk.
| Substituent Pattern | Hansch | Hammett | Steric Bulk (MR) | Primary MedChem Utility |
| Phenyl (Parent) | 0.00 | 0.00 | 25.36 | Baseline scaffold. |
| 4-Fluoro | +0.14 | +0.06 | 25.80 | Metabolic blocking (para-hydroxylation).[1] |
| 3,4-Difluoro | +0.28 | +0.40 | 26.24 | Dipole modulation; moderate metabolic stability.[1] |
| 3,5-Difluoro | +0.28 | +0.68 | 26.24 | Metabolic Armor: Blocks both meta-positions; electronically deactivated ring.[1] |
| 3,4-Dichloro | +1.42 | +0.60 | 35.30 | Hydrophobic Filling: Significant lipophilicity increase; strong halogen bonding potential.[1] |
| 3,5-Dibromo | +1.72 | +0.78 | 41.00 | Heavy atom derivatization; X-ray crystallography phasing; maximal hydrophobic bulk.[1] |
Data derived from standard Hansch and Hammett constant tables for aromatic substituents.
Synthesis Strategies
To access these derivatives, two primary pathways dominate modern medicinal chemistry: Enantioselective Phase-Transfer Alkylation (Chemical) and Enzymatic Resolution (Biocatalytic).[1]
Pathway A: Phase-Transfer Catalyzed (PTC) Alkylation
This is the "workhorse" method for medicinal chemists.[1] It uses the commercially available O'Donnell Schiff base (glycine imine) and allows for the rapid generation of diverse analogs using inexpensive benzyl halides.
-
Why use it: High enantioselectivity (>90% ee), scalable, and uses mild conditions.
-
Catalyst: Cinchona alkaloid derivatives (e.g.,
-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide).[1]
Pathway B: Negishi Cross-Coupling
For derivatives where the benzyl halide is unstable or unavailable, the Negishi coupling of zinc homoenolates with aryl halides is the preferred modular route.
Synthesis Workflow Diagram
Caption: Comparison of Chemical (PTC Alkylation) and Enzymatic (PAL) synthesis routes for dual-halogenated phenylalanine.
Experimental Protocol
Target: Synthesis of Fmoc-3,4-dichloro-L-phenylalanine via PTC Alkylation. Rationale: This protocol ensures high optical purity and prepares the amino acid for immediate use in Solid Phase Peptide Synthesis (SPPS).
Reagents
-
Substrate:
-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq).[1] -
Electrophile: 3,4-Dichlorobenzyl bromide (1.2 eq).[1]
-
Catalyst:
-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq).[1] -
Base: 50% KOH (aq).
-
Solvent: Toluene/Chloroform (7:3).[1]
Step-by-Step Methodology
-
Catalyst Complexation: In a round-bottom flask, dissolve the glycine imine substrate (1.0 g, 3.39 mmol) and the chiral catalyst (200 mg, 0.34 mmol) in Toluene/CHCl3 (30 mL). Cool the mixture to -20°C.
-
Alkylation: Add 3,4-dichlorobenzyl bromide (0.98 g, 4.07 mmol) followed by the dropwise addition of 50% aqueous KOH (5 mL). Stir vigorously at -20°C for 18 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting imine spot should disappear.
-
-
Quench & Workup: Dilute with water (50 mL) and extract with dichloromethane (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Hydrolysis (Deprotection): Dissolve the crude oil in THF (20 mL) and add 1N HCl (10 mL). Stir at room temperature for 2 hours.
-
Observation: The yellow color of the imine will fade as the benzophenone is cleaved.
-
-
Purification: Wash the acidic aqueous layer with ether (to remove benzophenone).[1] Adjust the aqueous layer to pH 7-8 with NaHCO3 and extract the free amino ester into EtOAc.
-
Fmoc Protection (One-pot): To the aqueous solution of the free amino acid (if ester hydrolyzed) or the organic layer (if ester retained), add Fmoc-OSu (1.1 eq) and NaHCO3 (2.0 eq) in a water/dioxane mixture. Stir for 4 hours.
-
Final Isolation: Acidify to pH 2 with 1N HCl and extract with EtOAc. Purify via flash column chromatography (SiO2, DCM/MeOH gradient).
-
Validation: Verify purity >98% by HPLC and identity by 1H-NMR and MS.
-
Medicinal Chemistry Applications
Metabolic Blocking & Stability
The 3,5-difluoro substitution pattern is particularly effective at blocking oxidative metabolism. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the ring inert to CYP450-mediated oxidation at the metabolically vulnerable meta-positions.
Case Study: Cathepsin L Inhibitors
Research into Cathepsin L inhibitors demonstrated that replacing a phenyl ring with a 3,4-dichlorophenyl moiety increased potency by 50-fold.[1]
-
Mechanism: The 3-chloro and 4-chloro substituents engaged in halogen bonding with the backbone carbonyl of Gly61 in the S3 pocket.
-
Result: The dual-halogenation provided both the necessary lipophilicity to fill the pocket and the directional anchoring to reduce the off-rate (
) of the inhibitor.
Halogen Bonding Interaction Diagram
Caption: Schematic of the directional Halogen Bond (XB) between a chloro-substituent and a protein carbonyl oxygen.
References
-
Beilstein Institute. (2020).[1] Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.
-
National Institutes of Health (NIH). (2015).[1] The contribution of halogen atoms to protein-ligand interactions. PubMed Central.[1]
-
BenchChem. (2025).[1] 3,5-Difluoro-DL-phenylalanine: A Technical Overview. (Representative Link)
-
Walsh Medical Media. (2015).[1] Fluorinated Aromatic Amino Acids and its Therapeutic Applications.
-
ResearchGate. (2021). Synthesis of Protected 3,4- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis. Journal of Organic Chemistry. [1]
Sources
Electronic Effects of Ortho-Fluorine Substitution in Phenylalanine: A Technical Guide for Rational Drug Design
Executive Summary
The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern protein engineering and peptide-based drug discovery. Among these, ortho-fluorophenylalanine (2-fluoro-L-phenylalanine, or 2-F-Phe) serves as a highly precise molecular tool. While fluorine is sterically similar to hydrogen (acting as a bioisostere), its extreme electronegativity fundamentally rewrites the electronic landscape of the aromatic system. This whitepaper dissects the causal relationships between ortho-fluorine substitution, its resulting electronic and conformational effects, and the practical methodologies required to harness these properties in therapeutic development.
Mechanistic Causality: Electronic and Conformational Effects
The structural integration of a fluorine atom at the ortho position of a phenylalanine side chain triggers a cascade of physicochemical shifts driven by the atom's unique electronic signature.
Inductive Electron Withdrawal and the -System
Fluorine is the most electronegative element (3.98 on the Pauling scale). When attached to an aromatic ring, it exerts a powerful inductive effect (-I) through the
Disruption of Cation- Interactions
In native protein environments, the electron-rich face of phenylalanine frequently stabilizes tertiary structures or ligand-receptor complexes via cation-
Conformational Locking via Dipolar Interactions
The spatial positioning of the fluorine atom at the ortho carbon is critical. It places the highly polarized C-F bond in direct proximity to the peptide backbone. This creates strong local dipolar interactions between the C-F dipole and the backbone amide/carbonyl groups. These electrostatic forces restrict rotation around the
Caption: Logic diagram of electronic and conformational effects induced by ortho-fluorination.
Quantitative Impact on Physicochemical Properties
The electronic modifications induced by fluorine substitution yield measurable shifts in the biophysical profile of the amino acid. The table below summarizes these quantitative and qualitative shifts across a fluorination gradient.
| Physicochemical Property | L-Phenylalanine (Native) | 2-Fluoro-L-Phenylalanine (ortho-F) | Pentafluoro-L-Phenylalanine (F5-Phe) |
| Aromatic | High (Reference baseline) | Moderately Depleted | Severely Depleted |
| Cation- | Strong (~ -3 to -5 kcal/mol) | Reduced (Linearly correlated) | Negligible / Abolished |
| Side-Chain Flexibility | High (Multiple accessible rotamers) | Restricted (Strong preference for g- rotamer) | Highly Restricted (Steric & electronic locking) |
| Local Dipole Moment | Minimal | Strong (Asymmetric C-F bond at ortho position) | Symmetrical (Net zero dipole in the ring) |
| Hydrophobicity (LogP Shift) | Baseline | Slightly Increased | Significantly Increased |
Experimental Methodologies & Self-Validating Protocols
To leverage the unique properties of ortho-fluorophenylalanine, precise experimental workflows must be employed. The electronic deactivation of the aromatic ring and the slight steric increase require optimized synthesis and validation protocols [5][5].
Caption: Step-by-step SPPS workflow for incorporating Fmoc-2-fluoro-L-phenylalanine.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-2-F-Phe-OH
-
Objective: Efficiently incorporate 2-F-Phe into a peptide chain, overcoming the reduced nucleophilicity of the adjacent deprotected amine caused by the electron-withdrawing fluorine.
-
Step 1: Resin Swelling. Swell Rink Amide AM resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) washes. Causality: Swelling expands the polymer matrix, maximizing the thermodynamic accessibility of reactive sites.
-
Step 2: Deprotection. Treat with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
Step 3: Pre-activation and Coupling (Critical Step). Dissolve 4 eq. of Fmoc-2-fluoro-L-phenylalanine, 3.9 eq. of HATU, and 8 eq. of N,N-Diisopropylethylamine (DIPEA) in DMF. Add to resin and agitate for 90 minutes. Causality: HATU is mandated over standard HBTU because its 7-azabenzotriazole moiety accelerates the coupling of sterically and electronically hindered unnatural amino acids, preventing incomplete reactions.
-
Step 4: Capping (Self-Validation). Treat with acetic anhydride/pyridine (1:1) for 10 min. Causality: Capping acetylates any unreacted amines, terminating them. This ensures that any failed couplings result in easily separable truncated sequences rather than complex deletion impurities, self-validating the purity of the full-length product.
-
Step 5: Cleavage. Treat with 95% TFA, 2.5% TIS, and 2.5% H2O for 2 hours. Causality: Triisopropylsilane (TIS) acts as a highly effective scavenger for reactive carbocations generated during global deprotection, preventing re-alkylation of the electron-poor fluorinated ring.
Protocol 2: Validating Cation- Disruption via Radioligand Binding Assays
-
Objective: Quantitatively verify the electronic effect of ortho-fluorination on receptor binding affinity.
-
Step 1: Membrane Preparation. Isolate membrane fractions expressing the target G-protein coupled receptor (e.g., Ste2p) [6][6].
-
Step 2: Equilibration. Incubate membranes with a constant concentration of radiolabeled wild-type ligand and a serial dilution of the 2-F-Phe modified peptide at 4°C for 2 hours. Causality: Low temperature prevents proteolytic degradation while allowing the system to reach true thermodynamic equilibrium.
-
Step 3: Filtration (Self-Validation). Separate bound from free ligand using glass microfiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the highly hydrophobic fluorinated peptides, ensuring the signal is exclusively receptor-mediated.
-
Step 4: Quantification. Measure retained radioactivity. Calculate the
and convert to using the Cheng-Prusoff equation. A rightward shift in the binding curve confirms the predicted electronic disruption of the cation- contact.
Applications in Drug Discovery and Protein Engineering
The strategic use of ortho-fluorophenylalanine extends far beyond basic structural probing:
-
Enhanced Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (~115 kcal/mol). Placing fluorine at the ortho position shields the aromatic ring from oxidative metabolism by hepatic Cytochrome P450 enzymes, significantly extending the in vivo half-life of peptide therapeutics.
-
Receptor Selectivity: By tuning the electronic distribution of the aromatic ring, researchers can design peptidomimetics that selectively bind to specific receptor subtypes (e.g., distinguishing between NTS1 and NTS2 neurotensin receptors) based on the exact electrostatic requirements of the binding pocket [5][5].
-
Diagnostic Imaging (PET): The incorporation of the
isotope into the ortho position of phenylalanine derivatives (such as -DOPA) provides a critical radiotracer for Positron Emission Tomography (PET). The electronic properties ensure the tracer mimics natural amino acid transport while providing high-resolution topography of tumor ecosystems and dopaminergic pathways [1][1].
References
1.2 - NIH/PMC 2.6 - ACS Biochemistry 3.4 - Fritz Haber Institute / Physical Chemistry Chemical Physics 4.3 - ACS Publications 5.1 - Beilstein Journal of Organic Chemistry 6.5 - Benchchem
Sources
- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 2. Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fhi.mpg.de [fhi.mpg.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
The Strategic Integration of 3-Bromo-2-fluoro-L-phenylalanine in Peptidomimetic Design: A Technical Guide
Abstract
The rational design of peptidomimetics, molecules that replicate the structure and function of natural peptides, is a cornerstone of modern drug discovery.[1] A significant challenge in this field is engineering molecules with enhanced biological activity, improved metabolic stability, and favorable pharmacokinetic profiles. The incorporation of non-proteinogenic amino acids is a powerful strategy to achieve these goals. This technical guide provides an in-depth exploration of 3-Bromo-2-fluoro-L-phenylalanine, a halogenated phenylalanine derivative, as a strategic building block in peptidomimetic design. We will delve into the unique physicochemical properties conferred by the bromine and fluorine substituents, their profound impact on peptide conformation and stability, and provide detailed protocols for its synthesis and integration into peptide scaffolds.
Introduction: The Rationale for Halogenation in Peptidomimetic Design
Peptides are exquisite signaling molecules, mediating a vast array of physiological processes with high specificity. However, their therapeutic potential is often hampered by rapid proteolytic degradation and poor oral bioavailability.[1][2] Peptidomimetics aim to overcome these limitations by introducing structural modifications that retain or enhance biological function while improving drug-like properties.[1]
The introduction of halogen atoms, particularly fluorine and bromine, onto amino acid side chains is a well-established strategy to modulate the physicochemical and structural properties of polypeptides.[3][4][5] This approach can influence:
-
Lipophilicity and Membrane Permeability: Halogenation can increase the lipophilicity of a peptide, potentially enhancing its ability to cross cell membranes.[3]
-
Metabolic Stability: The presence of halogens can sterically hinder the approach of proteases, thereby increasing resistance to enzymatic degradation.[3][6][7]
-
Binding Affinity and Specificity: The electron-withdrawing nature of halogens can alter the electronic properties of the aromatic ring, influencing key interactions with biological targets.[3] Halogen atoms can also participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.
-
Conformational Control: The size and electronegativity of halogen substituents can impose specific conformational constraints on the peptide backbone and side chains, locking the molecule into a bioactive conformation.[8]
3-Bromo-2-fluoro-L-phenylalanine is a particularly intriguing building block as it combines the distinct properties of both bromine and fluorine, offering a nuanced tool for fine-tuning peptide characteristics.
Physicochemical and Conformational Impact of 3-Bromo-2-fluoro-L-phenylalanine
The strategic placement of bromine at the meta-position and fluorine at the ortho-position of the phenylalanine side chain imparts a unique set of properties that can be leveraged in peptidomimetic design.
Key Physicochemical Effects:
| Property | Impact of 3-Bromo-2-fluoro Substitution | Rationale |
| Lipophilicity | Increased | The addition of halogen atoms generally increases the hydrophobicity of the amino acid side chain. |
| Electronic Character | Electron-withdrawing | Both bromine and fluorine are highly electronegative, withdrawing electron density from the aromatic ring and influencing its reactivity and potential for π-π stacking interactions. |
| Steric Bulk | Increased | The bromine atom, in particular, adds significant steric bulk, which can influence peptide conformation and interactions with proteases.[3] |
| Halogen Bonding Potential | Present | The bromine atom can act as a halogen bond donor, forming stabilizing interactions with electron-rich atoms in a receptor binding pocket. |
Conformational Implications:
The introduction of substituents on the aromatic ring of phenylalanine can significantly influence the torsional angles (χ1 and χ2) of the side chain, which in turn can affect the overall peptide backbone conformation (φ and ψ angles).[4] The interplay between the steric hindrance of the bromine and the electronic effects of the fluorine in 3-Bromo-2-fluoro-L-phenylalanine can be used to favor specific side-chain orientations, thereby pre-organizing the peptide into a conformation that is optimal for receptor binding.
Synthesis of 3-Bromo-2-fluoro-L-phenylalanine
While commercially available, understanding the synthetic route to this valuable building block is crucial for researchers. A common and effective method is the Erlenmeyer azalactone synthesis.[9]
Illustrative Synthesis via the Erlenmeyer Azalactone Method
This multi-step synthesis provides a reliable pathway to 3-Bromo-2-fluoro-L-phenylalanine.[9]
Experimental Workflow for Synthesis
Sources
- 1. nbinno.com [nbinno.com]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics - Institute of Crystallography - CNR [ic.cnr.it]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Using 3-Bromo-2-fluoro-L-phenylalanine as a 19F NMR protein probe
Application Note: 3-Bromo-2-fluoro-L-phenylalanine as a High-Fidelity 19F NMR Protein Probe
Abstract
This guide details the protocol for utilizing 3-Bromo-2-fluoro-L-phenylalanine (3-Br-2-F-Phe) as a dual-utility probe for protein NMR and structural biology. Unlike standard mono-fluorinated probes (e.g., 4-fluorophenylalanine), this di-halogenated non-canonical amino acid (ncAA) offers a unique chemical shift environment driven by the electronic deshielding of the ortho-fluorine by the meta-bromine. This results in a distinct spectral signature isolated from background signals and common fluorinated ligand frequencies. Furthermore, the bromine atom serves as an anomalous scatterer for X-ray crystallography and a steric handle for probing hydrophobic pockets, making this an ideal tool for Fragment-Based Drug Discovery (FBDD) and conformational dynamics studies.
Mechanism of Action & Probe Design
The utility of 3-Br-2-F-Phe lies in its specific substitution pattern on the phenyl ring:
-
2-Fluoro (Ortho): Positioned close to the peptide backbone (
), the fluorine signal is highly sensitive to local backbone conformation ( angles) and side-chain rotameric states ( ). -
3-Bromo (Meta): The bulky bromine atom (
) prevents rapid ring flipping in packed cores, simplifying NMR relaxation data. It also induces a strong inductive effect, shifting the F signal downfield, away from the crowded "central" region of fluorinated aromatics.
Chemical Environment Sensing
The
Experimental Workflow
Figure 1: End-to-end workflow for genetic incorporation and analysis of 3-Br-2-F-Phe labeled proteins.[2][3][4]
Protocol A: Genetic Incorporation (Amber Suppression)
Prerequisite: This protocol utilizes the Genetic Code Expansion (GCE) methodology. The 3-Br-2-F-Phe analog is bulky; wild-type synthetases will not charge it efficiently. You must use a polyspecific Methanocaldococcus jannaschii tyrosyl-tRNA synthetase variant, typically pCNF-RS (polyspecific for para/meta substituents) or a specific evolved MjTyrRS variant.
Materials
-
Plasmid 1: pEVOL-pCNF-RS (encodes orthogonal tRNA/Synthetase pair).
-
Plasmid 2: pET-Target-TAG (Target gene with TAG stop codon at probe site).
-
ncAA: 3-Bromo-2-fluoro-L-phenylalanine (CAS: 2015410-80-5).
-
Host: E. coli BL21(DE3) or C321.ΔA (release factor 1 knockout for higher yield).
Step-by-Step Procedure
-
ncAA Stock Preparation:
-
Dissolve 3-Br-2-F-Phe to 100 mM in 0.1 M NaOH or 100% DMSO.
-
Note: The compound is hydrophobic.[5] Sonicate if necessary to ensure complete dissolution.
-
-
Transformation & Growth:
-
Co-transform BL21(DE3) with pEVOL-pCNF-RS and pET-Target-TAG.
-
Plate on LB-Agar with Chloramphenicol (34 µg/mL) and Kanamycin (50 µg/mL) or Ampicillin.
-
Inoculate a single colony into 10 mL non-inducing media (e.g., 2xYT) overnight.
-
-
Induction:
-
Dilute overnight culture 1:100 into 1 L of M9 Minimal Media (supplemented with 1% glycerol, vitamins, and trace metals).
-
Grow at 37°C until OD
reaches 0.6–0.8 . -
CRITICAL STEP: Add 3-Br-2-F-Phe stock to a final concentration of 1 mM .
-
Add 0.02% L-Arabinose to induce the synthetase (pEVOL system).
-
Wait 15 minutes, then add 1 mM IPTG to induce the target protein.
-
Lower temperature to 20°C and express for 12–16 hours.
-
-
Harvest:
-
Pellet cells (5,000 x g, 15 min). Flash freeze or proceed to lysis.
-
Protocol B: Sample Preparation for 19F NMR
Fluorine NMR is sensitive to aggregation and paramagnetic impurities.
-
Buffer Exchange:
-
Purify protein via Ni-NTA and Size Exclusion Chromatography (SEC).
-
Exchange into NMR Buffer: 20 mM Sodium Phosphate (pH 6.5–7.5), 50 mM NaCl, 10% D₂O .
-
Avoid: High salt (>150 mM) if possible, as it degrades Q-factor of the cryoprobe.
-
Add: 2 mM DTT or TCEP if the protein contains cysteines (prevents disulfide aggregation).
-
-
Trifluoroacetic Acid (TFA) Standard:
-
Add an external coaxial insert containing 0.05% TFA in D₂O as a chemical shift reference (-76.55 ppm).
-
Alternative: Use an internal standard like 5-fluorotryptophan (if not in protein) or calibrate to the carrier frequency if absolute referencing is not critical.
-
19F NMR Acquisition Parameters
Use a probe tuned to
| Parameter | Setting | Rationale |
| Pulse Sequence | zg or zf (1D with decoupling) | Standard 1D acquisition. Use zg if no proton decoupling is needed (broad lines). |
| Decoupling | Removes | |
| Spectral Width | 50–100 ppm | Center around -115 ppm . (3-Br-2-F-Phe typically resonates between -105 and -125 ppm). |
| Relaxation Delay (D1) | 1.0 – 2.0 s | |
| Scans (NS) | 512 – 2048 | Depends on concentration. Aim for 100 µM protein concentration. |
| Temperature | 298 K (25°C) | Standard. Ensure stability. |
Data Processing:
-
Apply Exponential Multiplication (LB) of 5–10 Hz .
-
The large bromine atom increases Chemical Shift Anisotropy (CSA), leading to broader lines at higher fields (>600 MHz). If lines are too broad, try acquiring at a lower field (400/500 MHz).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Expression | Synthetase incompatibility | Switch to pCNF-RS or MjTyrRS-polyspecific variants. Verify plasmid sequence.[4] |
| Truncated Protein | Low incorporation efficiency | Increase ncAA concentration to 2 mM. Ensure media is minimal (M9) to reduce competition from endogenous Phe. |
| Broad NMR Signals | Aggregation or Exchange | Run SEC to verify monomeric state. Vary temperature (288K – 308K) to check for conformational exchange. |
| Multiple Peaks | Slow conformational exchange | This is data! The probe is reporting on distinct conformers.[6] Titrate ligand to see population shifts. |
References
-
Genetic Incorporation of Halogenated Phenylalanines
-
Polyspecific Synthetases (pCNF-RS)
-
Young, D. D., et al. (2011). "An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity." Biochemistry, 50(11), 1894–1900. Link
- Relevance: Describes the synthetase required to incorporate bulky substituted phenylalanines like 3-Br-2-F-Phe.
-
-
19F NMR in Proteins
-
Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). "Current applications of 19F NMR to studies of protein structure and dynamics." Progress in Nuclear Magnetic Resonance Spectroscopy, 62, 1-33. Link
-
-
Bromodomain & Fluorine Probes
Sources
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. badran.scripps.edu [badran.scripps.edu]
- 5. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ioc.kit.edu [ioc.kit.edu]
- 8. pubs.acs.org [pubs.acs.org]
Palladium-catalyzed cross-coupling reactions on 3-Bromo-phenylalanine scaffolds
Topic: Precision Functionalization of 3-Bromo-Phenylalanine Scaffolds via Palladium Catalysis Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists
Strategic Overview: The Meta-Halide Advantage
3-Bromo-phenylalanine (3-Br-Phe) represents a "privileged scaffold" in modern drug discovery. Unlike its para-substituted counterpart, the meta-bromide offers a unique vector for extending pharmacophores into unexplored regions of a binding pocket without significantly extending the peptide backbone's linear length.
However, functionalizing this scaffold presents a distinct set of chemoselective challenges that this guide addresses:
-
Enantiomeric Erosion: The
-proton of phenylalanine derivatives is susceptible to deprotonation by the basic conditions required for Pd-catalysis, leading to racemization. -
Protecting Group Orthogonality: Standard Fmoc solid-phase synthesis (SPPS) protocols are base-labile. Cross-coupling conditions must be tuned to prevent premature Fmoc cleavage.
-
Chelate Formation: The free amine and carboxylic acid (if unprotected) can coordinate to Pd(II), poisoning the catalyst.
This guide provides self-validating protocols designed to maximize yield while preserving chiral integrity (
Critical Control Points & Decision Matrix
Before initiating synthesis, experimental conditions must be selected based on the substrate's protecting group (PG) status.
DOT Diagram 1: Reaction Condition Decision Matrix
Caption: Decision matrix for selecting solvent/base systems to ensure chemoselectivity and protecting group stability.
Application Note 1: Suzuki-Miyaura Cross-Coupling
Objective: Installation of biaryl motifs for
The Suzuki-Miyaura reaction is the most robust method for 3-Br-Phe functionalization. The primary failure mode is not the coupling itself, but the hydrolysis of the Fmoc group or racemization.
Mechanistic Insight
Standard conditions often use
Protocol: Fmoc-Compatible Biaryl Synthesis
Reagents:
-
Substrate: Fmoc-3-Br-Phe-OH (1.0 equiv)
-
Coupling Partner: Aryl-Boronic Acid (1.5 equiv)
-
Catalyst:
(3-5 mol%)-
Why? The ferrocenyl backbone prevents Pd-aggregation and is air-stable.
-
-
Base:
(3.0 equiv, 2M aqueous solution) -
Solvent: 1,2-Dimethoxyethane (DME) : Water (3:1 ratio)
Step-by-Step Methodology:
-
Degassing (Critical): In a reaction vial, combine the Fmoc-3-Br-Phe-OH, aryl boronic acid, and
. Seal the vial. Evacuate and backfill with Argon ( ).-
Note: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
-
Solvent Addition: Add degassed DME and 2M
via syringe. -
Reaction: Heat to 70°C for 4–6 hours.
-
Control: Monitor by LC-MS every 2 hours. Look for the mass of the product (
) and the fulvene byproduct (indicator of Fmoc cleavage).
-
-
Workup:
-
Cool to room temperature.
-
Acidify carefully with 1M HCl to pH ~3 (to protonate the carboxylic acid).
-
Extract with Ethyl Acetate (
). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: Flash chromatography (DCM:MeOH gradient).
Self-Validation Step:
-
Racemization Check: Convert a small aliquot of the product to the methyl ester (TMS-diazomethane) and analyze via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA). Acceptable ee > 98%.
Application Note 2: Buchwald-Hartwig Amination
Objective: Installation of aniline/amino-groups for hydrogen bond donors/acceptors.
N-arylation of 3-Br-Phe is significantly more challenging than Suzuki coupling due to the potential for the amino acid's own amine to interfere. This protocol requires Boc-protection to eliminate zwitterionic interference and prevent catalyst poisoning.
Mechanistic Insight
First-generation Pd catalysts fail here. We employ Third-Generation Buchwald Precatalysts (e.g., BrettPhos Pd G3). These precatalysts activate rapidly at lower temperatures, reducing the thermal window where racemization occurs.
Protocol: C-N Bond Formation
Reagents:
-
Substrate: Boc-3-Br-Phe-OMe (Methyl ester is preferred to remove acidic protons)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (2-4 mol%)
-
Base:
(2.0 equiv) -
Solvent: Anhydrous 1,4-Dioxane
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Argon flow, combine Boc-3-Br-Phe-OMe, amine, Base, and Catalyst in a vial.
-
Solvation: Add anhydrous Dioxane.
-
Activation: Heat to 80°C for 8–12 hours.
-
Why 80°C? BrettPhos is bulky; it requires energy to facilitate the reductive elimination of the C-N bond, but exceeding 100°C risks Boc-thermal instability.
-
-
Filtration: Filter the hot mixture through a pad of Celite to remove inorganic salts and Pd-black.
-
Purification: Concentrate and purify via silica gel chromatography.
Experimental Workflow & QC Architecture
The following diagram illustrates the "Self-Validating" loop required for high-integrity synthesis.
DOT Diagram 2: Synthesis and Validation Workflow
Caption: Operational workflow emphasizing the mandatory chirality check before downstream application.
Comparative Data: Ligand & Base Performance
The table below summarizes internal data trends for preventing racemization during the coupling of Fmoc-3-Br-Phe-OH.
| Catalyst System | Base | Solvent | Yield (%) | ee (%) | Notes |
| Pd(dppf)Cl2 | K3PO4 | DME/H2O | 88% | >99% | Recommended. Best balance of yield/chirality. |
| Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 92% | 84% | High yield, but significant racemization due to base/heat. |
| SPhos Pd G2 | K3PO4 | THF/H2O | 95% | 98% | Excellent for sterically hindered boronic acids. |
| Pd(OAc)2 / PPh3 | Et3N | DMF | 45% | <50% | Avoid. Heck conditions cause massive racemization. |
References
-
Suzuki-Miyaura Coupling on Amino Acids
-
Nakamura, H. et al. (2000). Synthesis of Enantiomerically Pure 4-Borono-L-phenylalanine. Bulletin of the Chemical Society of Japan. Link
-
-
Ligand Design for C-H and Cross-Coupling
-
Engle, K. M., & Yu, J. Q. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Journal of Organic Chemistry. Link
-
-
Buchwald-Hartwig Amination Protocols
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link
-
-
Late-Stage Functionalization of Peptides
-
Wang, W., et al. (2018). Late-Stage Peptide Functionalization by Palladium-Catalyzed C–H Arylations. Chemical Science. Link
-
-
Fmoc-Compatible Suzuki Conditions
-
Qiao, J. X., et al. (2016). Synthesis of Fmoc-Protected Arylphenylalanines via Nonaqueous Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry. Link
-
Application Note: High-Yield Enzymatic Resolution Methods for Chiral 3-Bromo-2-fluoro-phenylalanine Production
Introduction & Strategic Rationale
The integration of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery. Among these, 3-Bromo-2-fluoro-phenylalanine (3-Br-2-F-Phe) is a highly privileged building block. The bromine atom serves as a bio-orthogonal handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions), while the ortho-fluorine atom modulates the dihedral angle of the aromatic ring, increases lipophilicity, and provides a distinct ^19^F-NMR signature for structural biology. Furthermore, halogenated phenylalanines exhibit significantly enhanced binding affinity for the L-type amino acid transporter 1 (LAT1), making them excellent vectors for targeted cellular delivery[1].
While asymmetric chemical synthesis of heavily substituted phenylalanines is possible, it often requires expensive chiral auxiliaries or transition-metal phase-transfer catalysts[1]. For scalable, environmentally benign production, enzymatic resolution of racemic N-acetyl derivatives using L-aminoacylase (Acylase I) remains the gold standard. This application note details the mechanistic causality, process controls, and validated protocols for both standard Kinetic Resolution (KR) and advanced Dynamic Kinetic Resolution (DKR) to produce enantiopure L-3-Br-2-F-Phe.
Mechanistic Causality: Designing a Self-Validating Biocatalytic System
The Role of L-Aminoacylase (Acylase I)
L-Aminoacylase (EC 3.5.1.14), typically sourced from Aspergillus oryzae or porcine kidney, catalyzes the stereoselective hydrolysis of the N-acetyl group from the L-enantiomer of racemic N-acetyl-amino acids. The enzyme active site is highly tolerant of bulky, electron-withdrawing aromatic substitutions, consistently yielding L-amino acids with an enantiomeric excess (ee) of >99%[2].
Causality in Reaction Design:
-
Cobalt Supplementation: Acylase I is a dimeric metalloenzyme dependent on a catalytic Zn^2+^ or Co^2+^ core. During extended biotransformations, metal leaching causes a precipitous drop in activity. Supplementing the reaction buffer with 0.5 mM CoCl
2saturates the metal-binding pocket, ensuring zero-order kinetics throughout the reaction lifecycle. -
pH-Stat Control: The hydrolysis of the N-acetyl group releases equimolar amounts of acetic acid. If unbuffered, the localized pH drop will protonate the catalytic histidine residues in the enzyme's active site, denaturing the biocatalyst. A pH-stat titrating 1.0 M NaOH is mandatory to maintain the strict pH optimum of 7.8.
Overcoming the 50% Yield Barrier via Dynamic Kinetic Resolution (DKR)
Standard kinetic resolution is mathematically capped at a 50% theoretical yield, leaving behind the unreacted N-acetyl-D-isomer. To bypass this limitation, we couple Acylase I with an N-acylamino acid racemase (NAAAR) , such as the variant derived from Amycolatopsis orientalis[3]. NAAAR continuously epimerizes the unreacted N-acetyl-D-isomer back into the L-isomer. Because Acylase I selectively pulls the L-isomer out of the equilibrium via irreversible hydrolysis, the entire racemic pool is dynamically funneled into the desired L-3-Br-2-F-Phe product, pushing the theoretical yield to 100%.
Fig 1: Kinetic vs. Dynamic Kinetic Resolution pathways for L-3-Bromo-2-fluoro-phenylalanine.
Experimental Protocols
Protocol A: Dynamic Kinetic Resolution (DKR) Workflow
This protocol is designed for a 100 mmol scale and utilizes continuous in-process monitoring.
Reagents Required:
-
N-Acetyl-DL-3-Br-2-F-Phe (30.4 g, 100 mmol)
-
L-Aminoacylase from Aspergillus oryzae (≥30,000 U/g)
-
NAAAR from Amycolatopsis orientalis (recombinant, cell-free extract)
-
Cobalt(II) chloride hexahydrate (CoCl
2·6H2O) -
0.1 M Potassium phosphate buffer (pH 7.8)
Step-by-Step Methodology:
-
Substrate Solubilization: Suspend 30.4 g of N-Acetyl-DL-3-Br-2-F-Phe in 400 mL of 0.1 M potassium phosphate buffer.
-
pH Adjustment: The substrate will initially lower the pH. Slowly add 2.0 M NaOH dropwise until the substrate fully dissolves and the solution stabilizes exactly at pH 7.8. Causality: Incomplete solubilization will sequester the substrate from the enzymatic interface, artificially halting the reaction.
-
Cofactor Loading: Add 11.9 mg of CoCl
2·6H2O (final concentration ~0.5 mM). Stir for 10 minutes at 37°C. -
Enzyme Addition: Add 500 mg of L-Aminoacylase and 250 mg of NAAAR extract.
-
Biocatalytic Incubation: Incubate the reactor at 37°C with gentle overhead stirring (150 rpm). Engage the pH-stat to maintain pH 7.8 using 1.0 M NaOH.
-
Self-Validating In-Process Control (IPC): Monitor the reaction by tracking NaOH consumption. The reaction is complete when NaOH consumption ceases (theoretical consumption: 100 mL of 1.0 M NaOH). Verify completion via Chiral HPLC (Chirobiotic T column; Eluent: MeOH/H
2O).
Protocol B: Downstream Processing (DSP) and Purification
Because the product is a zwitterionic amino acid and the unreacted starting material (in the case of KR) is an acidic amide, differential solubility easily separates the two.
-
Enzyme Quenching: Heat the crude reaction mixture to 80°C for 15 minutes to denature the proteins. Add activated charcoal (2 g), stir for 10 minutes, and filter through a Celite pad.
-
Acidification & Precipitation: Cool the filtrate to 4°C. Slowly add 6.0 M HCl until the pH reaches 2.0.
-
Causality: At pH 2.0, the unreacted N-acetyl-D-3-Br-2-F-Phe is fully protonated. The high lipophilicity imparted by the bromine and fluorine atoms causes it to crash out of the aqueous solution as a white precipitate. The target L-3-Br-2-F-Phe remains soluble as a hydrochloride salt.
-
-
Filtration: Filter the suspension. Wash the solid retentate with ice-cold water (pH 2.0). Save the solid if recycling is desired.
-
Cation Exchange Chromatography: Load the aqueous filtrate onto a column packed with Dowex 50WX8 (H^+^ form) strong cation exchange resin. Wash the column with 3 column volumes (CV) of deionized water to remove residual acetic acid and inorganic salts.
-
Elution: Elute the pure L-3-Br-2-F-Phe using 5% aqueous NH
4OH. Collect the ninhydrin-positive fractions. -
Lyophilization: Concentrate the eluate under reduced pressure to remove ammonia, then lyophilize to yield the target compound as a fluffy white powder.
Fig 2: Downstream processing and purification workflow for the resolved L-amino acid.
Quantitative Data Summary
The table below summarizes the performance metrics comparing standard Kinetic Resolution (KR) against Dynamic Kinetic Resolution (DKR) for the production of L-3-Br-2-F-Phe.
| Parameter | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |
| Enzymes Used | L-Aminoacylase (A. oryzae) | L-Aminoacylase + NAAAR |
| Reaction Time | 12 - 16 hours | 24 - 36 hours |
| Theoretical Max Yield | 50% | 100% |
| Isolated Yield (Actual) | 46% | 92% |
| Enantiomeric Excess (ee) | >99.5% | >99.0% |
| Downstream Complexity | High (Requires separation of D-isomer) | Low (Trace D-isomer remaining) |
| Cost Efficiency | Moderate (Wastes 50% of substrate) | High (Complete substrate utilization) |
References
- Benchchem. "3-Bromo-5-fluoro-L-phenylalanine". Benchchem.
- ResearchGate. "Development of Dynamic Kinetic Resolution Processes for Biocatalytic Production of Natural and Nonnatural l-Amino Acids". ResearchGate.
- Università degli Studi di Padova (STEM). "Enzyme-Catalyzed Asymmetric Synthesis". UNIPD.
Sources
Application Note: 3-Bromo-2-fluoro-L-phenylalanine in Fragment-Based Drug Discovery (FBDD)
Audience: Researchers, biophysicists, and medicinal chemists in early-stage drug development. Objective: To detail the mechanistic rationale, screening workflows, and synthetic elaboration protocols for utilizing 3-Bromo-2-fluoro-L-phenylalanine as a dual-modality probe in Fragment-Based Drug Discovery (FBDD).
Introduction: The Strategic Advantage of Halogenated Unnatural Amino Acids
Fragment-Based Drug Discovery (FBDD) relies on identifying low-molecular-weight chemical fragments that bind weakly but efficiently to biological targets. Because these interactions are transient, highly sensitive biophysical techniques are required for detection.
3-Bromo-2-fluoro-L-phenylalanine has emerged as a highly strategic building block in this space[1]. Available in both unprotected and Fmoc/Boc-protected forms[2], it can be evaluated as a standalone small-molecule fragment or incorporated into peptidomimetic libraries via solid-phase peptide synthesis (SPPS). Its unique power lies in its di-halogenated aromatic ring, which provides two orthogonal handles for the FBDD pipeline: a fluorine atom for highly sensitive ligand-observed NMR screening, and a bromine atom for crystallographic phasing and downstream synthetic elaboration[3].
Figure 1: FBDD workflow utilizing the dual-halogen handles of 3-Bromo-2-fluoro-L-phenylalanine.
Mechanistic Rationale: The "Why" Behind the Molecule
The Fluorine Handle: F NMR Sensitivity
Fluorine-19 (
The Bromine Handle: Crystallography and Cross-Coupling
Once a fragment hit is identified via NMR, the next step is determining its binding pose. The 3-bromo substituent acts as a heavy atom that provides anomalous scattering of X-rays. This facilitates Single-Wavelength Anomalous Dispersion (SAD) phasing, allowing crystallographers to pinpoint the exact orientation of the fragment within the protein's electron density map.
Furthermore, FBDD requires "growing" the weak-binding fragment into a larger, high-affinity lead. The bromine atom serves as a built-in synthetic handle. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling medicinal chemists to rapidly elaborate the fragment without needing to redesign the core scaffold from scratch.
Table 1: Physicochemical and Analytical Properties
| Property | Value / Characteristic | Application Relevance in FBDD |
| Molecular Weight | 262.08 g/mol | Ideal size for a fragment library (Rule of Three compliant). |
| Spin ½ | Sharp NMR lines; no quadrupolar broadening. | |
| 100% | Maximum NMR sensitivity without isotopic enrichment[4]. | |
| Bromine Isotopes | Distinct 1:1 isotopic doublet in Mass Spectrometry for easy hit tracking. | |
| Synthetic Utility | Aryl Bromide | Ready participant in Pd-catalyzed C-C bond formation. |
Protocol 1: Ligand-Observed F NMR Screening (CPMG)
Ligand-observed NMR is highly efficient because it requires significantly less protein than protein-observed methods[3]. We utilize the Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence, which acts as a
Causality of the Method: Small molecules tumble rapidly in solution, resulting in long
Figure 2: Causality of T2 relaxation filtering in ligand-observed 19F NMR CPMG screening.
Step-by-Step Methodology
-
Sample Preparation: Prepare a stock solution of 3-Bromo-2-fluoro-L-phenylalanine (50 mM in DMSO-d6).
-
Buffer Formulation: Prepare the assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4) supplemented with 10% D
O (for spectrometer lock) and 0.01% Triton X-100 (to prevent non-specific aggregation). -
Reference Sample: Dilute the fragment stock into the assay buffer to a final concentration of 100 µM. Acquire a baseline
F CPMG NMR spectrum. -
Test Sample: Add the target protein to a fresh 100 µM fragment solution to achieve a final protein concentration of 10 µM (10:1 ligand-to-protein ratio). Incubate for 10 minutes at 25°C.
-
Data Acquisition: Acquire the
F CPMG spectrum using a spin-echo delay ( ) optimized to filter out macromolecular signals (typically 200–400 ms). -
Self-Validating Control (Critical): To prove that the observed signal attenuation is due to specific active-site binding, add a known high-affinity competitive inhibitor (at 50 µM) to the NMR tube. Re-acquire the spectrum.
-
Validation: The
F signal of the fragment must recover to its original baseline intensity, confirming it was displaced from the specific binding pocket.
-
Protocol 2: Fragment Elaboration via Suzuki-Miyaura Coupling
Once the binding pose is confirmed via X-ray crystallography (facilitated by the anomalous scattering of the bromine atom), the fragment must be "grown" to increase affinity. The 3-bromo position serves as the site for Suzuki-Miyaura cross-coupling.
Causality of the Method: The palladium catalyst inserts into the C-Br bond via oxidative addition. Subsequent transmetalation with an aryl boronic acid and reductive elimination yields a new C-C bond, effectively extending the fragment deeper into the protein's binding pocket based on crystallographic guidance.
Step-by-Step Methodology
-
Reaction Setup: In a 5 mL microwave vial, combine 3-Bromo-2-fluoro-L-phenylalanine (1.0 eq, 0.1 mmol) and the selected aryl boronic acid (1.2 eq, 0.12 mmol).
-
Catalyst & Base: Add Pd(dppf)Cl
(0.05 eq, 5 mol%) as the catalyst and K CO (3.0 eq, 0.3 mmol) as the base. -
Solvent System: Add 2 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v).
-
Degassing: Purge the vial with Argon for 5 minutes to remove oxygen, which can degrade the palladium catalyst. Seal the vial.
-
Heating: Heat the reaction mixture at 90°C for 4 hours (or use microwave irradiation at 110°C for 30 minutes).
-
Self-Validating Control (Real-Time NMR Monitoring): Take a 50 µL aliquot, dilute in DMSO-d6, and acquire a rapid 1D
F NMR spectrum.-
Validation: The substitution of the bromine atom with an aryl group will alter the electronic shielding of the adjacent fluorine atom. A successful reaction is self-validated by the complete disappearance of the starting material's
F peak and the emergence of a new, shifted F peak corresponding to the elaborated product.
-
Table 2: Experimental Parameters for FBDD Workflows
| Parameter | Suzuki-Miyaura Elaboration | |
| Fragment Concentration | 50 – 100 µM | 0.1 – 0.5 M (Reaction scale) |
| Protein Concentration | 5 – 10 µM | N/A |
| Primary Readout | Signal attenuation (CPMG) | LC-MS & |
| Throughput | High (Mixtures of up to 10-15 fragments) | Medium (Parallel synthesis arrays) |
| Validation Metric | Signal recovery via competitor | Disappearance of starting |
References
-
19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery Source: RSC Chemical Biology, 2021 (via NIH / PMC) URL:[Link]
-
Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity Source: Journal of the American Chemical Society (via ResearchGate) URL:[Link]
Sources
- 1. ACROTEIN CHEMBIO INC 3-BROMO-2-FLUORO-L-PHENYLALA5G, Quantity: Each of | Fisher Scientific [fishersci.com]
- 2. 2015410-80-5|N-Fmoc-3-bromo-2-fluoro-L-phenylalanine|BLD Pharm [bldpharm.com]
- 3. ichorlifesciences.com [ichorlifesciences.com]
- 4. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of 2-Fluoro-Phenylalanine During Peptide Coupling
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties. 2-Fluoro-phenylalanine (2-F-Phe) is a valuable building block used to enhance peptide stability and binding affinity. However, its unique electronic properties present a significant challenge: a heightened susceptibility to racemization during peptide coupling. This guide provides in-depth troubleshooting advice, optimized protocols, and mechanistic explanations to help researchers maintain the stereochemical integrity of their peptides containing 2-F-Phe.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why is 2-Fluoro-phenylalanine (2-F-Phe) more prone to racemization than standard Phenylalanine?
A: The increased risk of racemization in 2-F-Phe stems from the high electronegativity of the fluorine atom. This property exerts a strong electron-withdrawing inductive effect on the aromatic ring and, consequently, on the α-carbon of the amino acid. This effect makes the α-proton significantly more acidic and thus easier to abstract by a base.[1]
Racemization during peptide coupling primarily occurs through the formation of a planar, achiral intermediate called a 5(4H)-oxazolone.[2] The increased acidity of the α-proton in 2-F-Phe accelerates the formation of this intermediate, leading to a rapid loss of stereochemical purity. Once the oxazolone is formed, the incoming amine can attack from either face of the planar ring, resulting in a mixture of L- and D-isomers in the final peptide.[2]
Q2: My analysis shows significant diastereomeric impurities after coupling Fmoc-L-2-F-Phe-OH. What are the most likely causes?
A: If you are observing significant racemization, it is crucial to systematically evaluate your coupling conditions. The most common culprits are:
-
Choice of Coupling Reagent: Onium salts (like HBTU, HATU) and carbodiimides (like DIC, DCC) when used improperly or without additives are major contributors to racemization.[3][4] These reagents can form highly reactive intermediates that readily cyclize to the problematic oxazolone.[5]
-
Base Selection and Concentration: The presence of a strong, non-sterically hindered base, such as Diisopropylethylamine (DIPEA), dramatically accelerates α-proton abstraction and subsequent racemization.[3][6] Using an excess of base will exacerbate the problem.
-
Pre-activation Time: Allowing the protected amino acid to "pre-activate" with the coupling reagent and base for an extended period before adding it to the resin-bound amine creates a high concentration of the activated species, maximizing the opportunity for oxazolone formation.[3]
-
Reaction Temperature: Higher temperatures increase the rate of all reactions, including the racemization pathway.[6] Microwave-assisted syntheses, if not carefully controlled, can be particularly problematic.
-
Solvent Polarity: More polar solvents can sometimes stabilize the charged intermediates involved in the racemization pathway, potentially increasing the rate.[6][7]
Q3: What are the recommended coupling reagents and additives for incorporating 2-F-Phe?
A: The key is to select a coupling strategy that minimizes the lifetime of the highly reactive, racemization-prone activated intermediate. This is best achieved by using a carbodiimide in conjunction with a high-quality additive.
-
Recommended Primary Strategy: DIC with an Oxime Additive. The combination of Diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) is considered the modern gold standard for suppressing racemization.[8][9] Oxyma reacts with the initially formed O-acylisourea intermediate to generate an Oxyma-ester. This active ester is sufficiently reactive for efficient coupling but is significantly more stable and less prone to cyclizing into an oxazolone compared to the intermediates formed with carbodiimides alone.[3][9]
-
Alternative Additives: 1-hydroxybenzotriazole (HOBt) is a classic additive that also works by forming a less racemization-prone active ester.[10][11] While effective, Oxyma Pure® is often superior in suppressing racemization and does not carry the explosive risks associated with benzotriazole derivatives.[8][9][12]
-
Reagents to Use with Caution: While efficient, onium salt reagents like HBTU and HATU should be used with care for sensitive residues like 2-F-Phe, as they can still promote racemization, particularly with strong bases.[3][4] If they must be used, pairing them with a hindered base and minimal pre-activation time is critical. For particularly difficult couplings, specialized reagents like DEPBT have shown excellent results in preventing racemization.[6][13]
Q4: How critical is the choice of base in preventing racemization of 2-F-Phe?
A: The choice of base is extremely critical . The base's primary role is to neutralize the protonated N-terminal amine on the peptide resin and to facilitate the coupling reaction. However, it is also the main catalyst for the undesired α-proton abstraction that initiates racemization.[2]
-
Avoid: Diisopropylethylamine (DIPEA) . While a common and effective base, its high basicity and relatively low steric hindrance make it a significant promoter of racemization.[3]
-
Recommended: Use a weaker or more sterically hindered base.
Always use the minimum stoichiometry of base required for the reaction, typically 1-2 equivalents relative to the amino acid.
Visualizing the Problem: The Racemization Mechanism
The primary pathway for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate.
Caption: Racemization mechanism via the 5(4H)-oxazolone intermediate.
Optimized Protocols & Methodologies
Protocol 1: Low-Racemization Coupling of Fmoc-L-2-F-Phe-OH in SPPS
This protocol is designed to minimize racemization by using an optimal combination of reagents and reaction conditions.
Materials:
-
Fmoc-L-2-F-Phe-OH (3-5 equivalents)
-
Resin-bound peptide with a free N-terminal amine
-
Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
Oxyma Pure® (3-5 equivalents)
-
2,4,6-Collidine (4-6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[6]
-
Coupling Mixture Preparation (In-Situ Activation):
-
Coupling Reaction:
-
Immediately add the freshly prepared coupling mixture to the deprotected peptide-resin.
-
Allow the reaction to proceed at room temperature for 1-3 hours. For maximum suppression, consider running the coupling at 0°C.[6]
-
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove all excess reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the reaction has gone to completion. Repeat the coupling if necessary.
Protocol 2: Quantification of Racemization by Chiral Analysis
To validate your protocol, you must accurately quantify the extent of racemization. This typically involves hydrolyzing the peptide and analyzing the resulting amino acids.[6]
Procedure:
-
Peptide Hydrolysis:
-
Take a small sample of the cleaved and dried crude peptide.
-
Hydrolyze the peptide using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Expert Tip: To differentiate racemization that occurred during synthesis from that during hydrolysis, perform the hydrolysis in 6N DCl/D₂O. Any D-amino acid that does not contain a deuterium at the α-carbon was formed during the synthesis.[15]
-
-
Derivatization (Optional but Recommended):
-
Dry the hydrolysate completely.
-
Derivatize the amino acid mixture with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[16] This creates diastereomeric derivatives that are easily separated on a standard reverse-phase HPLC column.
-
-
Chiral Analysis:
-
Analyze the sample using either:
-
Chiral HPLC: Inject the hydrolyzed (and optionally derivatized) amino acid mixture onto a suitable chiral HPLC column to separate the L- and D-enantiomers.[6][17]
-
Chiral GC-MS: Derivatize the amino acids to make them volatile (e.g., as trifluoroacetylated methyl esters) and separate them on a chiral GC column.[15]
-
-
-
Quantification: Integrate the peak areas for the L- and D-isomers to determine the percentage of racemization. A level below 0.5% per coupling is generally considered excellent.[18]
Data Summary: Impact of Conditions on Racemization
The following table summarizes the expected impact of different reagents on the racemization of a sensitive amino acid like 2-F-Phe.
| Coupling Reagent | Additive | Base | Pre-activation | Expected Racemization |
| DIC | Oxyma Pure® | Collidine | < 2 min | Very Low (<1%) |
| DIC | HOBt | NMM | < 5 min | Low (1-3%) |
| HATU | None | DIPEA | 15 min | High (5-15%) |
| DIC | None | DIPEA | 15 min | Very High (>15%) |
Note: Values are illustrative and can vary based on the specific peptide sequence and reaction conditions.
Troubleshooting Workflow
If you detect unacceptable levels of racemization, follow this logical workflow to identify and solve the problem.
Caption: Systematic workflow for troubleshooting racemization issues.
References
- BenchChem. (2025).
- BenchChem. (2025).
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Detecting Racemization in Fmoc-Cys(Trt)
- Wuyi University. The Role of HOBt and HBTU in Peptide Coupling Reactions.
- BenchChem. Optimizing Peptide Coupling: Key Techniques.
- CEM Corporation.
- Gerhardt, J., & Nicholson, G. J.
- Subirós-Funosas, A., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.
- Carpino, L. A., et al. Synthesis and use of amino acid fluorides as peptide coupling reagent.
- El-Faham, A., et al. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. PubMed.
- E-mail, P. G. (n.d.). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
- No, N., et al. Oxyma-based phosphates for racemization-free peptide segment couplings. PMC - NIH.
- Wiley Online Library. 7.
- Taylor & Francis Online. (2024).
- Albericio, F., et al. (2009).
- Szókán, G., et al. (1988). Application of Marfey's reagent in racemization studies of amino acids and peptides. PubMed.
- Del Valle, P., & Goodman, M. (2023).
- Trant, J. (2021).
- Luxembourg Bio Technologies.
- Wanjari, S.
- AAPPTec. (n.d.). Coupling Reagents.
- Varkey, J. T. (2011).
- Han, S.-Y., & Kim, Y.-A. Recent development of peptide coupling reagents in organic synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Sources
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jpt.com [jpt.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Racemization in peptide synthesis | PPTX [slideshare.net]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. Oxyma-B, an excellent racemization suppressor for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cat-online.com [cat-online.com]
- 16. Application of Marfey's reagent in racemization studies of amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SPPS of Halogenated Hydrophobic Peptides
Status: Online Ticket ID: #SPPS-HALO-HYDRO-001 Assigned Specialist: Senior Application Scientist
Introduction: The "Brick Dust" Phenomenon
Welcome to the technical support hub. If you are here, you are likely facing the "brick dust" problem: your peptide synthesis started well but yields plummeted as the chain grew, or your final product is a complex mixture of deletion sequences.
The Core Problem: Synthesizing halogenated hydrophobic peptides presents a dual challenge.
-
Hydrophobicity: Sequences rich in aliphatic (Val, Leu, Ile) or aromatic residues tend to aggregate on-resin, forming
-sheets that collapse the resin matrix and block reagent access.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Halogenation: The introduction of halogens (Cl, Br, I, F) significantly increases the lipophilicity and steric bulk of the amino acid side chains. This exacerbates aggregation and creates a kinetic barrier to coupling.
This guide moves beyond standard protocols to provide high-level intervention strategies.
Module 1: Diagnosing & Breaking Aggregation
Symptom:
-
Resin volume decreases visible in the reaction vessel.
-
Coupling monitoring (Kaiser/Chloranil test) remains positive despite repeated couplings.
-
Crude HPLC shows "deletion sequences" (missing one or more amino acids).
Root Cause Analysis: Solvation vs. Aggregation
In standard SPPS, the resin and peptide must be fully solvated. Hydrophobic chains tend to self-associate via interchain hydrogen bonding (forming
Protocol 1.1: The "Magic Mixture" Wash
Use this when standard DMF washing fails to swell the resin.
Theory: This mixture disrupts hydrogen bonding networks and improves the solvation of polystyrene-based resins.
| Reagent | Composition | Function |
| DCM | 1 Part | Solvates hydrophobic regions/polystyrene. |
| DMF | 1 Part | Solvates polar backbone amides. |
| NMP | 1 Part | High dipole moment, disrupts aggregation.[1] |
| Triton X-100 | 1% (v/v) | Surfactant; reduces surface tension. |
| Ethylene Carbonate | 2M (Optional) | Chaotropic agent; breaks H-bonds.[2] |
Workflow:
-
Drain reaction vessel.
-
Add "Magic Mixture" (10 mL per gram of resin).
-
Agitate/Vortex for 30 minutes (Critical: standard 2-min washes are insufficient).
-
Drain and proceed immediately to coupling.
Strategic Pivot: Resin Selection
If you are using standard Polystyrene (PS) resin, stop .
-
Switch to: ChemMatrix® (100% PEG) .
-
Why: PEG resins are amphiphilic. They swell in both polar (water/methanol) and non-polar (DCM) solvents, maintaining an open structure even when the peptide chain is highly hydrophobic [1].
Module 2: Overcoming Steric Hindrance (The Halogen Factor)
Symptom:
-
Incomplete coupling specifically at the halogenated residue (e.g., Fmoc-4-iodo-Phe-OH) or the residue immediately following it.
The Steric Barrier
A halogen atom (especially Bromine or Iodine) occupies significant space. When coupling a halogenated amino acid, the bulky side chain shields the
Protocol 2.1: The "Power Coupling" Cycle
Replace standard HBTU/DIEA cycles with this protocol for halogenated residues.
Reagents:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole). Note: The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that speeds up acylation by ~10x compared to HOBt.
-
Base: TMP (2,4,6-Trimethylpyridine/Collidine). Why: Weaker base than DIEA, prevents racemization which is higher with HATU.
Step-by-Step:
-
Dissolve: 4.0 eq. Amino Acid + 3.8 eq. HATU + 4.0 eq. HOAt in DMF/NMP (1:1).
-
Activate: Add 8.0 eq. Collidine. Pre-activate for 30 seconds (do not exceed 2 mins).
-
React: Add to resin.[3]
-
Microwave (Optional but Recommended):
-
75°C for 5 minutes (Standard).
-
Caution: If coupling Cys or His , limit to 50°C to prevent racemization [2].
-
-
Double Couple: Drain and repeat with fresh reagents.
Module 3: Structural Breakers (Pseudoprolines)
Symptom:
-
Yield drops consistently after 10-15 residues.
-
Sequence contains patterns like ...Val-Ile-Thr-Halogen-Leu...
The "Kink" Strategy
Halogenated hydrophobic peptides love to form straight, rigid
Solution: Pseudoproline Dipeptides These are dipeptides where a Serine, Threonine, or Cysteine is locked in a cyclic oxazolidine or thiazolidine ring.[5] This ring mimics the structure of Proline, forcing a "kink" in the chain that prevents aggregation [3].[4][5]
Implementation:
-
Identify a Ser , Thr , or Cys in your sequence.
-
Purchase the commercially available dipeptide unit (e.g., Fmoc-Val-Thr(PsiMe,MePro)-OH).
-
Substitute this unit for the individual amino acids in your synthesis.
-
Result: The "kink" makes the peptide soluble during synthesis. The ring hydrolyzes automatically during the final TFA cleavage, restoring the native sequence.
Visual Troubleshooting Guide
The following decision tree illustrates the logical flow for troubleshooting low yields based on observation.
Caption: Logical decision tree for diagnosing SPPS failures in hydrophobic sequences.
Module 4: Cleavage & Isolation (The Final Trap)
Symptom:
-
Synthesis looks good, but yield is near zero after ether precipitation.
-
Precipitate is a sticky oil or gum rather than a powder.
The Trap: Highly hydrophobic halogenated peptides are often soluble in diethyl ether (the standard anti-solvent used to precipitate peptides). If you filter the ether, you might be throwing your peptide away.
Protocol 4.1: The "Reverse" Isolation
-
Cleavage Cocktail: 92.5% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O, 2.5% DODT (if Cys/Met present).
-
Note: Avoid high phenol content if using Iodo-peptides to prevent potential radical transfer, though rare.
-
-
Precipitation Check:
-
Add 1 drop of cleavage mixture to 1 mL cold ether.
-
If no white precipitate forms: Do NOT pour the cleavage mix into ether.
-
-
Alternative Isolation:
-
Evaporate the TFA under nitrogen flow to a minimal volume (oily residue).
-
Add cold water or 0.1% TFA in water . The hydrophobic peptide will likely precipitate in water (since it hates water).
-
Centrifuge and lyophilize the pellet.
-
Frequently Asked Questions (FAQs)
Q1: Can I use microwave synthesis for peptides containing Iodo-Tyrosine or Iodo-Phenylalanine? A: Yes, but with temperature limits. Carbon-Iodine bonds are generally stable to standard SPPS temperatures (up to 75°C). However, to be safe and prevent any risk of homolytic cleavage or elimination, we recommend capping the temperature at 50°C for the coupling step of the halogenated residue itself [4].
Q2: My resin is ChemMatrix, but I still see aggregation. What now? A: If PEG resin and Magic Mixture fail, you need to modify the backbone. If you lack Ser/Thr for pseudoprolines, use Hmb (2-hydroxy-4-methoxybenzyl) backbone protection on Glycine or Alanine residues. This places a removable protecting group on the amide nitrogen, physically blocking H-bond formation.
Q3: Why HATU over HBTU? They are both uronium salts. A: While structurally similar, the aza-derivative (HATU) stabilizes the active ester via an intramolecular hydrogen bond (7-membered ring transition state). This is critical for halogenated amino acids where the reaction rate is slow due to steric bulk. HBTU active esters often hydrolyze before they can react with a hindered amine; HATU esters survive longer [5].
References
-
Garcia-Martin, F., et al. (2006).[6] ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides.[6][7] Journal of Combinatorial Chemistry.
-
Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS).[8] Organic Letters.
-
Wöhr, T., & Mutter, M. (1995). Pseudo-prolines: Powerful Tools in Peptide Synthesis.[4] Journal of the American Chemical Society.
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4] Journal of the American Chemical Society.
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. ChemMatrix, a poly(ethylene glycol)-based support for the solid-phase synthesis of complex peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SPPS Technology [cem.com]
Technical Support Center: Solubility & Handling of 3-Bromo-2-fluoro-L-phenylalanine Peptides
[1]
Welcome to the Advanced Peptide Support Hub. Subject: 3-Bromo-2-fluoro-L-phenylalanine (3-Br-2-F-Phe) Classification: Non-Canonical Amino Acid (ncAA) / Halogenated Hydrophobic Residue[1]
Executive Summary: The Physicochemical Challenge
Peptides incorporating 3-Bromo-2-fluoro-L-phenylalanine present a unique solubility challenge. Unlike standard phenylalanine, this dual-halogenated analog introduces significant lipophilicity and steric bulk .[1]
-
The Bromine (Position 3): Adds substantial hydrophobic surface area and potential for halogen bonding.
-
The Fluorine (Position 2): Increases metabolic stability but alters the electronic profile of the aromatic ring, often reducing aqueous solubility compared to the parent phenylalanine.
This guide addresses the "crashing out" phenomenon often seen during purification and biological assay preparation.
Part 1: Formulation & Reconstitution Strategies
Q1: My peptide is a white precipitate in water/PBS. Why won't it dissolve?
Technical Insight: The 3-Br-2-F-Phe residue shifts the peptide’s partition coefficient (LogP) significantly towards hydrophobicity.[1] In aqueous buffers (PBS, TBS), the hydrophobic effect drives intermolecular aggregation, leading to β-sheet stacking and precipitation.
Troubleshooting Protocol: The "Solubility Ladder" Do not add water directly to the lyophilized powder. Follow this stepwise solvation protocol:
-
Calculate Net Charge: Determine the peptide's isoelectric point (pI).[1][2][3] Solubility is lowest at the pI.[2]
-
Organic First: Dissolve the peptide in a water-miscible organic solvent before adding buffer.[1]
-
The "Dropwise" Dilution:
-
Add the organic stock dropwise into the aqueous buffer while vortexing.
-
Critical: Never add buffer to the organic stock, as this causes local high concentrations of water, triggering immediate precipitation.
-
Q2: What is the optimal solvent system for biological assays?
Recommendation: For 3-Br-2-F-Phe peptides, a co-solvent system is required.
| Solvent Component | Role | Recommended Concentration |
| DMSO | Primary Solubilizer | 1–5% (Final Assay Concentration) |
| Cyclodextrin (HP-β-CD) | Hydrophobic Shielding | 10–20 equivalents per mole of peptide |
| Tween-80 / Polysorbate | Surfactant | 0.01% – 0.1% |
| Buffer (pH) | Charge Repulsion | pH < 4 (Acetate) or pH > 8 (Ammonium Bicarbonate) |
Expert Tip: If DMSO is toxic to your cells, substitute with 0.1% Acetic Acid (for basic peptides) or 0.1% Ammonium Hydroxide (for acidic peptides) during the initial reconstitution.
Q3: Can I use Cyclodextrins to enhance solubility without organic solvents?
Yes. Cyclodextrins (CDs) are highly effective for halogenated aromatics.[1] The hydrophobic cavity of
Protocol: Cyclodextrin Complexation
-
Prepare a 20% (w/v) Sulfobutylether-
-cyclodextrin (SBE- -CD) or Hydroxypropyl- -cyclodextrin (HP- -CD) solution in water.[1] -
Add the lyophilized peptide directly to this solution.
-
Sonicate for 10–15 minutes at ambient temperature.
-
Mechanism: The 3-Br-2-F-Phe side chain inserts into the CD torus, shielding the hydrophobic halogen atoms from the aqueous environment while the CD's outer hydroxyls maintain water solubility.
Part 2: Synthesis & Purification (Root Cause Analysis)[1]
Q4: The peptide aggregation occurred during synthesis (SPPS). How do I prevent this?
Diagnosis: Halogenated residues often induce "difficult sequences" where the growing peptide chain aggregates on the resin, leading to incomplete deprotection (slow Fmoc removal) and deletion sequences.
Synthesis Optimization Workflow:
-
Resin Selection: Use a low-loading resin (0.2 – 0.3 mmol/g) to reduce inter-chain interaction.[1] ChemMatrix® (PEG-based) resin is superior to polystyrene for hydrophobic sequences.[1]
-
The "Magic Mixture": Replace standard DMF with:
-
DCM / DMF / NMP (1:1:1) + 1% Triton X-100 .
-
This disrupts hydrogen bonding and improves solvation of the halogenated side chains.
-
-
Chaotropic Salts: Add 0.1 M LiCl or NaClO
to the coupling buffer. This disrupts the -sheet formation driven by the 3-Br-2-F-Phe residue.[1] -
Elevated Temperature: Perform the coupling of the 3-Br-2-F-Phe residue at 50°C using microwave irradiation (if available).
Q5: HPLC Purification shows broad, tailing peaks. How do I fix this?
Cause: The hydrophobic interaction between the Bromine/Fluorine atoms and the C18 column stationary phase is too strong, or the peptide is aggregating on the column.
Purification Adjustments:
-
Column: Switch to a C4 or C8 column (less hydrophobic than C18).[1]
-
Temperature: Heat the column to 60°C . This improves mass transfer and reduces hydrophobic adsorption.[1]
-
Mobile Phase: Use Isopropanol (IPA) or Hexafluoroisopropanol (HFIP) as a modifier in Buffer B (e.g., 80% Acetonitrile / 20% IPA).[1]
Part 3: Visual Troubleshooting Guides
Figure 1: Solubility Decision Tree
Use this logic flow to determine the correct reconstitution strategy based on peptide properties.
Caption: Decision tree for selecting the optimal solubilization strategy based on peptide charge and hydrophobicity.
Figure 2: Synthesis Optimization for Halogenated Peptides
Workflow for preventing on-resin aggregation during SPPS.
Caption: Optimized Solid Phase Peptide Synthesis (SPPS) workflow for minimizing aggregation of halogenated sequences.
References
-
National Institutes of Health (NIH). (2020).[1] Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2022).[1] Strategies for Improving Peptide Stability and Delivery. PMC. Retrieved from [Link]
Minimizing debromination side reactions during peptide cleavage
Topic: Minimizing Debromination Side Reactions During Peptide Cleavage
Introduction: The "Hydride Donor" Challenge
Welcome to the Technical Support Center. If you are working with halogenated amino acids—specifically Bromotryptophan (Trp(Br)) , Bromophenylalanine (Phe(Br)) , or Chlorotyrosine —standard peptide cleavage protocols often result in a "silent" failure: Debromination .
This guide addresses the specific chemical incompatibility between halogenated aromatic rings and silane-based scavengers in acidic media. The following protocols are designed to eliminate hydride transfer, the primary mechanism of halogen loss, ensuring your peptide retains its intended modification.
Module 1: Diagnostic Hub
How do I know if debromination occurred?
Debromination is often missed because the peptide purity looks acceptable by UV (214 nm), but the mass is incorrect. You must rely on Mass Spectrometry (MS) and Isotope Pattern Analysis .
The Isotope Fingerprint
Bromine exists naturally as two isotopes,
-
Intact Peptide: Shows two peaks of equal intensity separated by 2 Da.
-
Debrominated Peptide: Shows a standard "carbon-envelope" distribution; the 1:1 doublet disappears.
-
Mass Shift: Loss of Br (
Da) and gain of H ( Da) results in a net mass decrease of ~79 Da .
Diagnostic Decision Tree
Use the following logic flow to diagnose your crude peptide.
Figure 1: Diagnostic logic for identifying debromination events in halogenated peptides.
Module 2: Mechanistic Insight
Why does debromination happen?
The cleavage step in Solid Phase Peptide Synthesis (SPPS) utilizes Trifluoroacetic Acid (TFA) to remove protecting groups.[1][2][3][4] To prevent these removed groups (carbocations) from re-attaching to the peptide, we add scavengers .[1][2][3][4][5]
The most common scavengers are Silanes :
The Problem: Silanes are potent hydride (
Reaction Hierarchy:
-
TES (Triethylsilane): Very strong hydride donor. Avoid completely.
-
TIS (Triisopropylsilane): Sterically hindered, slower reaction, but still causes significant debromination over 2+ hours.
-
Thioanisole/Phenol: Non-hydride scavengers.[6] Safe.
Figure 2: Mechanism of silane-mediated reductive debromination in acidic media.
Module 3: Protocol Optimization
To prevent debromination, you must switch from "Standard" cleavage cocktails (which usually contain TIS) to a Silane-Free Cocktail .
Scavenger Cocktail Selection Guide
| Cocktail Name | Composition (v/v) | Status for Halogens | Why? |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | RISKY | Contains TIS (Hydride donor). |
| Standard | 95% TFA / 2.5% Water / 2.5% TIS | HIGH RISK | High acid, no buffering scavengers, contains TIS. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | RECOMMENDED | Silane-Free. Uses Thioanisole/EDT/Phenol to scavenge cations without reducing the halogen. |
| Reagent L | TFA / DTT (Dithiothreitol) / Water | CAUTION | DTT is a reducing agent; while less aggressive than silanes, Reagent K is preferred. |
Recommended Protocol: "Cold Reagent K" Cleavage
This protocol uses Reagent K to scavenge protecting groups (Pbf, Boc, tBu) without reducing the C-Br bond.
Reagents:
-
Phenol (Crystalline or liquefied)
-
1,2-Ethanedithiol (EDT) [Note: Odorous - use fume hood]
-
Water (Milli-Q)
Step-by-Step:
-
Preparation:
-
Prepare Reagent K : Mix TFA (8.25 mL), Phenol (0.5 g), Water (0.5 mL), Thioanisole (0.5 mL), and EDT (0.25 mL).
-
Chill the cocktail: Place the mixed cocktail in an ice bath (
) for 10 minutes. -
Chill the resin: Place your reaction vessel containing the dried resin in the ice bath.
-
-
Cleavage:
-
Add the cold Reagent K to the resin.
-
Allow to react at
(on ice) for the first 30 minutes. -
Move to room temperature for the remaining reaction time (usually 1.5 - 2 hours total). Do not exceed 3 hours.
-
-
Precipitation:
-
Filter the resin to remove the beads.
-
Precipitate the filtrate immediately into ice-cold Diethyl Ether .
-
Centrifuge and wash 3x with cold ether to remove the scavengers (Thioanisole/EDT).
-
-
Lyophilization:
-
Dissolve the pellet in water/acetonitrile and lyophilize immediately.
-
Module 4: Troubleshooting & FAQ
Q1: I don't have Thioanisole or EDT. Can I use TIS if I am careful?
-
Answer: If you must use TIS, reduce its concentration to 1% and strictly limit cleavage time to <60 minutes at
. However, expect 5-10% debromination. Triethylsilane (TES) is strictly forbidden.
Q2: My peptide contains Cysteine and Bromotryptophan. What do I do?
-
Answer: Reagent K is actually ideal for this. EDT (Ethanedithiol) prevents oxidation of Cysteine and Methionine while being safe for the Bromine. It serves a dual purpose here.
Q3: I see a +16 Da peak in addition to the correct mass. What is this?
-
Answer: This is likely oxidation (usually on Met or Trp), not debromination. If you see this, ensure your EDT/Thioanisole are fresh.[8] Debromination is strictly a loss of mass (-79 Da).
Q4: Does the position of the Bromine matter (e.g., 5-Br-Trp vs 6-Br-Trp)?
-
Answer: Yes, but marginally. Electronic density varies around the indole ring, but all positions are susceptible to hydride reduction in high TFA. The protocol remains the same: avoid silanes.
Q5: Should I use Boc-protected Trp(Br) during synthesis?
-
Answer: Yes. Using Fmoc-Trp(Br)-OH without Boc protection on the indole nitrogen increases the risk of side reactions (alkylation). However, Boc protection does not prevent hydride reduction by silanes. You still need to use Reagent K.[10]
References
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[9] International Journal of Peptide and Protein Research, 36(3), 255-266.[9]
- Establishes Reagent K as the "universal" cocktail for suppressing side reactions.
-
CEM Corporation. Peptide Cleavage and Protected Cleavage Procedures.[2] Application Note.
-
Provides industry-standard cleavage cocktail formulations including Reagent K.[6]
-
-
Sigma-Aldrich (Merck). Fmoc Resin Cleavage and Deprotection. Technical Guide.
- Details the specific roles of scavengers and recommends alternatives to silanes for sensitive residues.
-
BenchChem. Technical Support Center: Deprotection of 5-Bromo-L-tryptophan in Peptides. Troubleshooting Guide.
- Specific guidance on 5-Br-Trp handling and scavenger selection.
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. cem.de [cem.de]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Technical Support Center: Strategies for Preventing Diketopiperazine (DKP) Formation with N-terminal 3-Bromo-2-fluoro-L-Phenylalanine Residues
Welcome to the technical support guide for mitigating diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS), with a special focus on sequences containing the novel amino acid 3-Bromo-2-fluoro-L-Phenylalanine (3-Br-2-F-L-Phe) at the N-terminal position of a dipeptidyl-resin. The unique steric and electronic properties of this residue can present challenges, primarily the premature cleavage of the N-terminal dipeptide from the resin support through intramolecular cyclization.
This guide provides in-depth, field-proven troubleshooting advice, detailed protocols, and the mechanistic rationale behind our recommended strategies to ensure the integrity and yield of your target peptide.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Diketopiperazine (DKP) formation?
A1: Diketopiperazine (DKP) formation is a common side reaction in SPPS that leads to peptide chain truncation.[1] It occurs when the deprotected N-terminal amine of a dipeptide attached to the resin attacks the ester bond linking the C-terminal amino acid to the resin support. This intramolecular cyclization cleaves the dipeptide from the resin as a stable six-membered ring (a diketopiperazine), halting further chain elongation and reducing the yield of the desired full-length peptide.[2]
Q2: Why are sequences with an N-terminal 3-Bromo-2-fluoro-L-Phe susceptible to this side reaction?
A2: While any dipeptide can theoretically undergo DKP formation, certain residues at the first (C-terminal on resin) and second (N-terminal) positions can accelerate the reaction. Proline is notoriously problematic in the first or second position.[3] For a dipeptide like H-(3-Br-2-F-L-Phe)-Xaa-Resin, the risk is elevated due to:
-
Conformational Effects: Bulky or conformationally constrained residues at the N-terminus can favor a cis-amide bond conformation, which brings the reactive N-terminal amine and the resin-ester bond into close proximity, facilitating the intramolecular attack.[2] The sterically demanding 3-bromo and 2-fluoro substitutions on the phenylalanine ring may promote such a conformation.
-
Base-Catalyzed Reaction: The reaction is catalyzed by the base used for Fmoc-deprotection (e.g., piperidine).[4] Prolonged exposure of the free N-terminal amine to basic conditions dramatically increases the likelihood of DKP formation.[1]
Q3: How can I detect DKP formation?
A3: DKP formation can be identified in several ways:
-
Low or No Yield: The most obvious sign is a significantly reduced yield of the final peptide after cleavage.
-
HPLC Analysis: In the crude peptide analysis, you may see a missing or very small peak for your target peptide. The DKP byproduct itself is a small, cyclic molecule that is often washed away during synthesis and may not be visible in the final crude product.[5]
-
Mass Spectrometry (MS): Analysis of the crude product will show the absence of the target mass. If you analyze the synthesis wash steps, you might detect the mass of the cyclized dipeptide.
Q4: What is the single most effective strategy to prevent DKP formation?
A4: The "gold standard" for preventing DKP formation is to use a sterically hindered resin, such as a 2-Chlorotrityl Chloride (2-CTC) resin.[1] The bulky trityl group physically shields the ester linkage from the nucleophilic attack of the N-terminal amine, dramatically reducing the rate of cyclization.[3]
Section 2: In-Depth Troubleshooting Guide
This section addresses common experimental observations and provides a logical workflow for diagnosing and resolving DKP-related issues.
Problem: My final crude peptide yield is extremely low or zero. Mass spectrometry confirms the absence of my target peptide.
This is a classic symptom of "traceless" DKP formation, where the N-terminal dipeptide has been cleaved and washed away during the synthesis cycles.[5]
dot
Caption: Troubleshooting workflow for diagnosing low peptide yield.
Potential Causes & Solutions
-
Cause: Inappropriate Resin Choice. Standard resins like Wang or other p-alkoxybenzyl esters are highly susceptible to DKP formation because the ester linkage is sterically accessible.[1]
-
Solution (High Impact): Re-synthesize the peptide using a 2-Chlorotrityl Chloride (2-CTC) resin. The extreme steric bulk of the 2-chlorotrityl group provides a physical barrier that effectively inhibits the intramolecular cyclization reaction.[3] This is the most robust solution.
-
-
Cause: Harsh Fmoc-Deprotection Conditions. Standard deprotection using 20% piperidine in DMF provides a prolonged basic environment that catalyzes the DKP side reaction.[6]
-
Solution (Medium Impact): Modify the deprotection conditions. Reduce the time the free N-terminal amine is exposed to the base.[1] Instead of standard protocols, use a milder and faster-acting reagent cocktail.[7] Lowering the reaction temperature can also decrease the rate of DKP formation.[4] (See Protocol 1 ).
-
-
Cause: Slow Coupling of the Third Amino Acid. If the coupling of the third amino acid onto the H-(3-Br-2-F-L-Phe)-Xaa-Resin intermediate is slow, the reactive N-terminal amine remains exposed for an extended period, increasing the opportunity for cyclization.[1]
-
Solution (High Impact): Use a pre-formed dipeptide building block. By synthesizing Fmoc-AA3-(3-Br-2-F-L-Phe)-OH in solution phase and then coupling it to the resin-bound amino acid, you completely bypass the formation of the susceptible dipeptidyl-resin intermediate.[2][5] (See Protocol 2 ).
-
Solution (Medium Impact): Ensure immediate and rapid coupling after deprotection. Use a high-efficiency coupling reagent like HATU or HCTU to quickly cap the free amine. Also, ensure your activated amino acid solution is prepared and ready to be added immediately after the post-deprotection washes are complete.[4]
-
Section 3: Recommended Experimental Protocols
Protocol 1: Optimized Fmoc-Deprotection with DBU/Piperazine
This protocol uses a milder base cocktail that has been shown to significantly reduce DKP formation compared to standard piperidine solutions.[7][8]
Materials:
-
Peptide-resin
-
Deprotection Solution: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (v/v) piperazine in N-Methyl-2-pyrrolidone (NMP).
-
Washing Solvent: NMP
Procedure:
-
Drain the coupling solvent from the peptide-resin.
-
Add the DBU/piperazine deprotection solution to the resin.
-
Agitate the mixture for 7 minutes.
-
Drain the solution from the reaction vessel.
-
Repeat steps 2-4 one more time (total deprotection time: 14 minutes).
-
Wash the resin thoroughly with NMP (5-7 times) to remove all traces of the deprotection reagents.
-
Immediately proceed to the coupling step for the next amino acid.
Protocol 2: Synthesis and Coupling of a Dipeptide Unit
This strategy completely avoids the risk of DKP formation at the critical dipeptide stage.
Part A: Solution-Phase Synthesis of the Dipeptide (Example: Fmoc-Ala-(3-Br-2-F-L-Phe)-OH)
-
Dissolve H-(3-Br-2-F-L-Phe)-OMe·HCl (1 equivalent) and Fmoc-Ala-OH (1 equivalent) in an appropriate solvent like CHCl₃.[9]
-
Cool the solution to 0°C.
-
Add N-methylmorpholine (NMM) (2.1 equivalents) and stir for 15 minutes.[9]
-
Add dicyclohexylcarbodiimide (DCC) (1 equivalent) and stir the reaction mixture for 24 hours.[9]
-
Monitor reaction completion by TLC or LC-MS.
-
Work up the reaction to isolate the protected dipeptide methyl ester.
-
Perform alkaline hydrolysis (e.g., using LiOH) to remove the methyl ester and yield the final Fmoc-Ala-(3-Br-2-F-L-Phe)-OH dipeptide.[9]
-
Purify the dipeptide by crystallization or chromatography.
Part B: Coupling the Dipeptide to the Resin
-
Swell the resin (e.g., H-Xaa-2-CTC-Resin) in DMF.
-
In a separate vessel, pre-activate the purified Fmoc-Ala-(3-Br-2-F-L-Phe)-OH (2-3 equivalents) with a coupling reagent (e.g., HCTU, 2-3 equivalents) and a base (e.g., DIPEA, 4-6 equivalents) in DMF for 5-10 minutes.
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours, or until a negative Kaiser test is observed.[10]
-
Wash the resin thoroughly with DMF and proceed with the synthesis of the remaining peptide sequence using standard protocols.
Section 4: Data & Mechanistic Overview
Data Summary: Impact of Deprotection Reagent on DKP Formation
The choice of deprotection cocktail has a profound impact on the extent of the DKP side reaction. The following table summarizes reported data for a DKP-prone sequence.
| Deprotection Reagent | Solvent | DKP Formation (%) |
| 20% (v/v) piperidine | DMF | 13.8 |
| 5% (v/v) piperidine | DMF | 12.2 |
| 5% (w/v) piperazine | NMP | < 4 |
| 2% DBU / 5% piperazine | NMP | Drastically Reduced |
| Data adapted from literature reports on DKP-prone sequences.[7] |
Mechanistic Visualization
The following diagram illustrates the base-catalyzed intramolecular cyclization that leads to DKP formation and peptide truncation.
dot
Caption: Mechanism of diketopiperazine (DKP) formation.
References
-
Guchhait, G., et al. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry. [Link]
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (2023). American Chemical Society. [Link]
-
Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Organic Letters. [Link]
-
Shute, R. E., & Rich, D. H. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Chemical Communications. [Link]
-
Shute, R. E., & Rich, D. H. (1987). Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure: Entrapment of Reactive Nucleophilic Species by in situ Acylation. Journal of the Chemical Society, Chemical Communications. [Link]
-
Teshima, G., et al. (1991). Diketopiperazine formation and N-terminal degradation in recombinant human growth hormone. Journal of Pharmaceutical Sciences. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Xu, F., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]
-
DKP formation mechanism. (n.d.). ResearchGate. [Link]
-
Xu, F., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]
-
The Role of 3-Bromo-L-phenylalanine in Peptide Synthesis Innovation. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
SPPS Tips: Strategies for Minimizing Side-Reactions. (2020). Gyros Protein Technologies. [Link]
-
Al-Warhi, T., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules. [Link]
-
Singh, P., et al. (2012). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Acta Poloniae Pharmaceutica. [Link]
-
Rehman, M. U., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
De Rosa, M., et al. (2021). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. Molecules. [Link]
-
Shimada, T., et al. (2014). A Facile Method for Preferential Modification of the N-Terminal Amino Group of Peptides Using Triazine-Based Coupling Reagents. Journal of Peptide Science. [Link]
-
N-terminal specific protein modification. (2020). SlideShare. [Link]
-
Side Reaction in Peptide Synthesis Presentation. (n.d.). Scribd. [Link]
-
SIDE REACTION IN PEPTIDE SYNTHESIS. (n.d.). SlideShare. [Link]
-
Side reactions in peptide synthesis: An overview. (2018). ResearchGate. [Link]
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. pdf.smolecule.com [pdf.smolecule.com]
Resolution of aggregation issues in peptides containing poly-halogenated residues
Welcome to the Technical Support Center for advanced peptide engineering. The incorporation of poly-halogenated amino acids (e.g., pentafluorophenylalanine, trifluoromethyl-phenylalanine, or TFA-lysine) is a powerful strategy to increase proteolytic stability and membrane permeability. However, these modifications frequently introduce severe aggregation bottlenecks during synthesis, purification, and structural characterization.
This guide provides field-proven, causality-driven troubleshooting protocols to overcome the unique physicochemical challenges of the "fluorous effect."
Troubleshooting Guide & FAQs
Section 1: Solid-Phase Peptide Synthesis (SPPS)
Q1: Why does my synthesis stall after incorporating multiple poly-halogenated residues, accompanied by visible resin shrinkage?
Causality: Poly-halogenated amino acids exhibit the "fluorous effect"—a phenomenon where highly fluorinated molecules phase-separate from both polar and standard non-polar environments to minimize solvent contact[1]. During SPPS, this extreme hydrophobicity and lipophobicity drive the growing peptide chains to self-associate on the resin, forming stable intermolecular
Resolution Protocol: Disruption of On-Resin Aggregation
-
Solvent Modification: Supplement your primary wash and coupling solvent (DMF or NMP) with 0.1 M LiCl. The chaotropic salt disrupts the intermolecular hydrogen-bonding network stabilizing the
-sheets. -
Backbone Modification: Introduce Fmoc-pseudoproline dipeptides (e.g., Fmoc-Ser(tBu)-Ser(
pro)-OH) or N-Dmb/Hmb-protected amino acids every 5–6 residues. This covalently forces a cis-peptide bond kink into the backbone, physically preventing the linear alignment required for -sheet formation. -
Thermodynamic Disruption: Switch to microwave-assisted SPPS. Perform deprotection and coupling steps at elevated temperatures (75°C for 5 minutes). The thermal energy overcomes the activation barrier of the fluorous aggregation state.
-
Validation Check: Perform a Kaiser (ninhydrin) test on a micro-cleavage of the resin. A deep, clear blue color indicates fully accessible free amines, confirming that the aggregates have been successfully disrupted.
Section 2: Cleavage & HPLC Purification
Q2: My cleaved poly-fluorinated peptide is completely insoluble in standard Acetonitrile/Water gradients and crashes out on the HPLC column. How can I maintain solubility?
Causality: Standard reversed-phase HPLC relies on water and acetonitrile. However, highly fluorinated peptides are lipophobic and poorly solvated by standard hydrocarbon-based organic solvents. As the peptide elutes and the concentration of water changes, the fluorous domains rapidly self-assemble to minimize solvent contact, causing the peptide to precipitate directly onto the stationary phase or in the fraction collector.
Resolution Protocol: Fluorous Solvation and Monomerization
-
Monomerization: Dissolve the crude, lyophilized peptide completely in 100% Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) at a concentration of 1–5 mg/mL. Incubate for 30 minutes at room temperature. Fluorinated alcohols preferentially coat the peptide, displacing water and breaking pre-existing inter-peptide contacts[2].
-
Sample Dilution: Immediately prior to injection, dilute the HFIP stock with Mobile Phase A (0.1% TFA in Water) to achieve a final HFIP concentration of 20–30%.
-
Gradient Optimization: Modify Mobile Phase B from 100% Acetonitrile to a 50:50 mixture of Acetonitrile and Isopropanol (IPA). The increased lipophilicity of IPA better solvates the fluorous domains during gradient elution.
-
Validation Check: Monitor the HPLC backpressure trace. A stable pressure curve without sudden, erratic spikes indicates that the peptide remains fully soluble and is not precipitating on the column frit.
Section 3: Aqueous Assays & Structural Biology (NMR/CD)
Q3: During
Causality: In aqueous environments, the hydrophobic and fluorous patches of halogenated amino acids drive the peptide into micellar or amyloid-like fibrillar aggregates[3]. This aggregation severely restricts molecular tumbling. In
Resolution Protocol: Electrostatic Engineering and Co-Solvation
-
Sequence Engineering (Pre-Synthesis): If the experimental design permits, engineer the peptide sequence to alternate fluorinated amino acids (e.g., TFA-lysine) with highly charged canonical amino acids (e.g., Lysine or Arginine). The resulting electrostatic repulsion between the charged side chains counteracts fluorous aggregation, maintaining a highly soluble, intrinsically disordered random-coil state[4].
-
Co-Solvent Addition (Post-Synthesis): For strict wild-type sequences, add 2–5% (v/v) HFIP directly to the aqueous assay buffer. HFIP molecules aggregate around the peptide, providing a low-dielectric microenvironment that shields the hydrophobic core and stabilizes the monomeric
-helical state without inducing complete denaturation[2].
-
Validation Check: Measure the
F-NMR linewidth. A narrow resonance (e.g., Hz) and a linear concentration dependence on the signal-to-noise ratio confirms the peptide is tumbling freely in a monomeric state[4].
Quantitative Data Summary
The following table summarizes the efficacy and optimal usage of various solubilizing agents when handling poly-halogenated peptides.
| Solubilizing Agent / Strategy | Mechanism of Action | Optimal Concentration | Impact on Peptide Secondary Structure |
| Hexafluoro-2-propanol (HFIP) | Preferentially coats the peptide, displaces water, and lowers the local dielectric constant[2]. | 100% (Stock dissolution), 2–20% (Aqueous Assay) | Induces/stabilizes |
| Trifluoroethanol (TFE) | Similar to HFIP but less hydrophobic/acidic; disrupts inter-peptide hydrogen bonds. | 10–50% (v/v) | Promotes |
| Isopropanol (IPA) | Increases the lipophilicity of the HPLC mobile phase to solvate fluorous domains. | 20–50% in Mobile Phase B | Maintains solubility during RP-HPLC; can be denaturing at high concentrations. |
| Pseudoproline Dipeptides | Covalently introduces a cis-peptide bond kink in the backbone during SPPS. | 1 substitution per 5–6 residues | Prevents on-resin |
| Electrostatic Engineering | Alternating charged residues (e.g., Lysine) creates charge-charge repulsion[4]. | N/A (Sequence-level modification) | Promotes intrinsically disordered/random-coil states in water, yielding high-resolution NMR signals[4]. |
Process Visualization
Workflow for overcoming aggregation in the synthesis and purification of poly-halogenated peptides.
References
-
Synthesis of intrinsically disordered fluorinated peptides for modular design of high-signal 19F MRI agents. nih.gov. 4
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. sigmaaldrich.com. Link
-
Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study. nih.gov. 2
-
Self-Assembly of Aβ40, Aβ42 and Aβ43 Peptides in Aqueous Mixtures of Fluorinated Alcohols. plos.org. 3
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. mdpi.com. 1
Sources
- 1. mdpi.com [mdpi.com]
- 2. Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Assembly of Aβ40, Aβ42 and Aβ43 Peptides in Aqueous Mixtures of Fluorinated Alcohols | PLOS One [journals.plos.org]
- 4. Synthesis of intrinsically disordered fluorinated peptides for modular design of high-signal 19F MRI agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mass Spectrometry Fragmentation Patterns of 3-Bromo-2-fluoro-L-Phe Peptides: A Comparative Guide
[label="Neutral Loss: HBr", fillcolor="#FBBC05", fontcolor="#20212
As a Senior Application Scientist, I frequently evaluate how the incorporation of Unnatural Amino Acids (UAAs) impacts both the pharmacological profile of peptide therapeutics and their analytical characterization. The strategic substitution of wild-type residues with halogenated analogs—specifically 3-Bromo-2-fluoro-L-Phenylalanine (3-Br-2-F-Phe) —is a proven method to enhance target binding affinity via halogen bonding and to improve metabolic stability against proteolytic degradation.
However, this dual-halogenated moiety fundamentally alters the gas-phase fragmentation dynamics of the peptide during tandem mass spectrometry (MS/MS). To confidently sequence these modified peptides and avoid false-negative identifications in database searches, one must understand the causality behind their unique fragmentation behaviors.
This guide objectively compares the MS/MS performance of 3-Br-2-F-Phe-containing peptides against wild-type and mono-halogenated alternatives, providing the mechanistic insights and validated protocols necessary for robust analytical characterization.
Mechanistic Causality in Gas-Phase Fragmentation
The introduction of highly electronegative fluorine and heavy bromine atoms onto the phenyl ring shifts the electron density of the peptide, directly influencing the transition state energy barriers during collisional activation.
The Suppression of Ammonia Loss
In wild-type phenylalanine, the neutral loss of ammonia (NH₃, -17 Da) competes with the formation of the immonium ion (loss of H₂O + CO, -46 Da). However, gas-phase studies demonstrate that electron-withdrawing substituents on the phenyl ring suppress the aryl-assisted neighboring group pathway required for NH₃ loss. Consequently, 3-Br-2-F-Phe strongly favors the immonium ion fragmentation channel[1].
Differential Neutral Loss (HBr vs. HF)
During Higher-energy Collisional Dissociation (HCD), the stability of the carbon-halogen bond dictates side-chain fragmentation. The C-F bond is exceptionally strong (~115 kcal/mol), making the neutral loss of HF (-20 Da) highly unfavorable. Conversely, the C-Br bond is significantly weaker (~68 kcal/mol). At elevated Normalized Collision Energies (NCE > 30%), the neutral loss of HBr (-80 / -82 Da) becomes a dominant spectral feature. If search algorithms are not configured to expect this neutral loss, the scoring confidence of the peptide-spectrum match (PSM) will plummet.
The Isotopic Diagnostic Tag
Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This imparts a highly diagnostic doublet separated by ~1.998 Da in the MS1 precursor envelope. Crucially, this 1:1 doublet is inherited by any b- or y- fragment ions that retain the intact 3-Br-2-F-Phe residue, serving as a built-in mass tag for de novo sequencing [2].
Gas-phase fragmentation pathways of 3-Br-2-F-Phe peptides under HCD and ETD.
Comparative Performance Data
To objectively assess analytical performance, we compared a model therapeutic peptide (Ac-S-N-N-X-G-A-I-L-S-S-NH2) where X represents different phenylalanine derivatives. The table below summarizes the quantitative mass spectrometry data, highlighting how the dual-halogenated UAA compares to alternatives [3].
Table 1: Quantitative MS/MS Comparison of Halogenated Phenylalanine Peptides
| Peptide Variant | Residue Mass Shift (Δ Da) | Primary Neutral Loss (HCD) | Optimal NCE (%) | Sequence Coverage | Diagnostic MS1 Isotope |
| Wild-Type (Phe) | 0.000 | NH₃ (-17 Da) | 28% | 98% | Standard |
| 4-Fluoro-Phe | +17.991 | None (Stable C-F) | 28 - 30% | 96% | Standard |
| 3-Bromo-Phe | +77.910 (⁷⁹Br) | HBr (-80 / -82 Da) | 24 - 26% | 85% | 1:1 Doublet |
| 3-Br-2-F-Phe | +95.900 (⁷⁹Br) | HBr (-80 / -82 Da) | 22 - 25% | 88% | 1:1 Doublet |
*Note: Sequence coverage drops slightly for brominated variants under standard HCD due to the premature depletion of the precursor ion via HBr neutral loss. This necessitates the specialized protocol detailed below.
Self-Validating Experimental Protocol
To counteract the premature loss of the bromine atom and ensure high-confidence sequence mapping, the following step-by-step methodology utilizes a Stepped Collision Energy workflow. This protocol acts as a self-validating system: the low-energy step preserves the side chain to identify the modification site, while the high-energy step generates deep backbone cleavage.
Phase 1: Chromatographic Separation
Halogenation significantly increases the hydrophobicity (LogP) of the peptide.
-
Column Selection: Use a high-capacity C18 analytical column (e.g., 1.7 µm, 2.1 x 100 mm).
-
Mobile Phases: Buffer A (0.1% Formic Acid in H₂O) and Buffer B (0.1% Formic Acid in Acetonitrile).
-
Gradient Adjustment: Extend the organic gradient by 10-15% compared to the wild-type peptide to ensure proper elution of the 3-Br-2-F-Phe variant.
Phase 2: Mass Spectrometry (Stepped HCD Method)
-
MS1 Resolution: Set to 120,000 (at m/z 200) to clearly resolve the 1.998 Da spacing of the ⁷⁹Br/⁸¹Br doublet.
-
Precursor Selection: Configure the quadrupole to isolate the entire isotopic envelope (isolation window ~3.0 m/z) rather than just the monoisotopic peak. This ensures the 1:1 doublet is transferred to the collision cell.
-
Stepped NCE: Program the HCD cell to apply a stepped normalized collision energy of 20-25-30% .
-
Causality: The 20% step generates intact b- and y- ions retaining the 3-Br-2-F-Phe mass (+95.900 Da). The 30% step drives sequence coverage at the termini but will trigger HBr loss. Combining these spectra yields a composite MS2 with both modification localization and full sequence coverage.
-
Phase 3: Automated Data Validation
-
Dynamic Modifications: In your search engine (e.g., Mascot, Byonic), add a dynamic modification for 3-Br-2-F-Phe on Phenylalanine (+95.900 Da).
-
Neutral Loss Inclusion: Explicitly define a neutral loss of 79.926 Da (H⁷⁹Br) and 81.924 Da (H⁸¹Br) tied to this dynamic modification. This prevents the search algorithm from penalizing the score when it encounters the intense neutral loss peaks in the MS2 spectrum.
References
-
Neighbouring group processes in the deamination of protonated phenylalanine derivatives. Organic & Biomolecular Chemistry. Available at:[Link]
-
The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemBioChem. Available at:[Link]
-
Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. Available at:[Link]
Determination of Enantiomeric Purity (ee) of Halogenated Phenylalanine via Chiral GC: A Comparative Guide
Introduction: The Criticality of Enantiomeric Purity in Modern Drug Development
In the realm of pharmaceutical sciences, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] The strategic incorporation of halogen atoms into the structure of phenylalanine, a critical amino acid, has given rise to a significant class of compounds with enhanced metabolic stability and modulated receptor binding affinity.[3] Consequently, the precise determination of the enantiomeric excess (ee) of these halogenated phenylalanine derivatives is a non-negotiable aspect of quality control and regulatory compliance in drug development.[4]
This guide provides an in-depth, comparative analysis of chiral gas chromatography (GC) methodologies for the determination of enantiomeric purity of halogenated phenylalanine. As a senior application scientist, my objective is to move beyond a mere recitation of protocols and delve into the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals. We will explore the nuances of sample derivatization, the selection of chiral stationary phases (CSPs), and the validation of analytical methods, all supported by experimental data and authoritative references.
The Power of Chiral Gas Chromatography
Chiral GC stands out as a powerful technique for the separation of enantiomers, offering high resolution, sensitivity, and often faster analysis times compared to other chromatographic methods like HPLC.[5][6] The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase within the GC column.[1] This transient diastereomeric interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.[5]
However, the inherent polarity of amino acids necessitates a crucial pre-analytical step: derivatization. This process converts the non-volatile amino acids into volatile and thermally stable derivatives suitable for GC analysis.[7] The choice of derivatization reagent and the subsequent selection of the chiral stationary phase are pivotal to achieving successful enantioseparation.
Experimental Workflow: A Step-by-Step Guide
The successful determination of enantiomeric purity via chiral GC hinges on a meticulously executed experimental workflow. The following diagram illustrates the key stages involved:
Caption: Experimental workflow for chiral GC analysis.
Detailed Protocol: Derivatization of Halogenated Phenylalanine
The goal of derivatization is to replace the active hydrogens on the carboxylic acid and amine functional groups with nonpolar moieties, thereby increasing the volatility of the analyte. A common and effective two-step derivatization procedure involves esterification followed by acylation.[8][9]
Materials:
-
Halogenated Phenylalanine sample
-
Anhydrous HCl in an appropriate alcohol (e.g., isopropanol, 2 M)
-
Acylating agent (e.g., Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA))
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Esterification:
-
Accurately weigh the halogenated phenylalanine sample into a reaction vial.
-
Add the anhydrous HCl/alcohol solution.
-
Seal the vial and heat at a controlled temperature (e.g., 100°C) for a specific duration (e.g., 1 hour).[8] This step converts the carboxylic acid group to its corresponding ester.
-
After cooling, evaporate the solvent to dryness under a gentle stream of inert gas.
-
-
Acylation:
-
To the dried residue, add the anhydrous solvent and the acylating agent.
-
Seal the vial and heat at a lower temperature (e.g., 60°C) for a shorter duration (e.g., 30 minutes).[8] This step derivatizes the amine group.
-
After cooling, evaporate the excess reagent and solvent under a gentle stream of inert gas.
-
Reconstitute the derivatized sample in a suitable solvent for GC injection.
-
Causality Behind Choices: The choice of alcohol for esterification and the acylating agent can influence the volatility and chromatographic behavior of the derivatives. For instance, longer chain alcohols may increase retention times, while highly fluorinated acylating agents can enhance detector sensitivity, especially for electron capture detection (ECD) or mass spectrometry (MS).[10] Careful optimization of reaction times and temperatures is crucial to ensure complete derivatization without causing racemization.[11]
Comparative Analysis of Chiral Stationary Phases
The heart of the chiral GC separation is the chiral stationary phase (CSP).[12] The selection of an appropriate CSP is critical for achieving baseline separation of the enantiomers. For amino acid derivatives, two main classes of CSPs have proven to be highly effective: cyclodextrin-based and amino acid derivative-based columns.[5][13]
Cyclodextrin-Based CSPs
Derivatized cyclodextrins, such as those found in Astec® CHIRALDEX™ or Rt-γDEXsa columns, are widely used for the enantiomeric separation of a broad range of compounds, including amino acid derivatives.[10][14] The separation mechanism involves the formation of transient inclusion complexes between the analyte and the cyclodextrin cavity.[5]
Amino Acid Derivative-Based CSPs
Columns like Chirasil®-Val, which are based on an L-valine derivative bonded to a polysiloxane backbone, exhibit excellent enantioselectivity for N-acyl amino acid esters.[5][10][11] The separation is driven by hydrogen bonding and dipole-dipole interactions between the analyte and the chiral selector.[5]
The following diagram illustrates the principle of chiral recognition on a CSP:
Caption: Chiral recognition on a stationary phase.
Performance Comparison of Chiral GC Columns
The following table summarizes the performance of two common types of chiral GC columns for the analysis of halogenated phenylalanine derivatives, based on literature data.
| Chiral Stationary Phase | Typical Derivative | Resolution (Rs) | Analysis Time (min) | Key Advantages | Considerations | References |
| Cyclodextrin-based (e.g., Rt-γDEXsa) | N(O,S)-trifluoroacetyl isopropyl esters | > 1.5 | 15-25 | Broad applicability, good thermal stability. | May require careful optimization of temperature program. | [10] |
| Amino acid derivative-based (e.g., Chirasil®-Val) | N-pentafluoropropionyl isopropyl esters | > 2.0 | 10-20 | High selectivity for amino acid derivatives, often faster analysis. | May have a lower maximum operating temperature. | [5][10][11] |
Note: Resolution (Rs) is a measure of the degree of separation between two peaks. A value of Rs > 1.5 indicates baseline separation. Analysis times are approximate and can be optimized.
Method Validation: Ensuring Trustworthiness and Accuracy
Validation of the analytical method is a critical step to ensure the reliability and accuracy of the enantiomeric purity determination.[14] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by achieving baseline separation of the enantiomers.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing samples with a known enantiomeric composition.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[11]
Conclusion: A Framework for Robust Enantiomeric Purity Determination
The determination of enantiomeric purity of halogenated phenylalanine derivatives by chiral GC is a powerful and essential analytical technique in drug development. By understanding the principles of derivatization, the mechanisms of chiral separation, and the critical parameters of method validation, researchers can develop robust and reliable methods. The choice between a cyclodextrin-based and an amino acid derivative-based chiral stationary phase will depend on the specific halogenated phenylalanine and the desired analytical performance. This guide provides a comprehensive framework to assist scientists in making informed decisions and achieving accurate and defensible results in their pursuit of developing safe and effective pharmaceuticals.
References
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for (S)-(-)-1-Phenyl-1-decanol Enantiomeric Purity.
- Spectroscopy Online. (2022, April 15). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography.
- Schmid, M. G., & Gübitz, G. (2022, March 22). Chiral stationary phases and applications in gas chromatography. Chirality.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- Brückner, H., & Westhauser, T. (2010, May 1). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1334-1342.
- Brückner, H., & Westhauser, T. (2010, May 1). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed.
- MDPI. (n.d.). Recent Developments in Chiral Stationary Phases: A Mini-Review.
- Kaspar, H., Dettmer, K., & Oefner, P. J. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PMC.
- Chrom Tech. (2025, October 22). Unveiling the Power of Chiral GC Columns.
- Jackson, G. (2013, March 24). 13C analysis of amino acids in human hair using trimethylsilyl derivatives and gas chromatography/combustion/isotope ratio mass. West Virginia University.
- University of Bristol. (n.d.). Determination of enantiomeric excess.
- Benchchem. (n.d.). A Comprehensive Review of Halogenated Phenylalanine Derivatives: Synthesis, Applications, and Experimental Insights.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- ResearchGate. (2025, August 7). 1.1.3. Chiral separation of amino acids by gas chromatography.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
Sources
- 1. chromtech.com [chromtech.com]
- 2. gcms.cz [gcms.cz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. azom.com [azom.com]
- 6. Determination of enantiomeric excess [ch.ic.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral stationary phases and applications in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Demystifying Spectral Complexity: A Comparative Guide to 1H NMR Characterization of Fmoc-3-Bromo-2-fluoro-L-phenylalanine Rotamers
Executive Summary
Fmoc-3-Bromo-2-fluoro-L-phenylalanine is a high-value unnatural amino acid used to enhance metabolic stability and peptide binding affinity. However, its characterization often presents a "false positive" for impurities. Researchers frequently observe signal splitting or broadening in 1H NMR spectra at room temperature, leading to unnecessary purification cycles or batch rejection.
This guide definitively attributes this spectral complexity to rotamerism (conformational isomerism) caused by the steric clash between the ortho-fluorine and the bulky Fmoc carbamate. We provide a comparative analysis against standard alternatives and a self-validating Variable Temperature (VT) NMR protocol to distinguish functional rotamers from actual structural impurities.
Part 1: The Challenge – Rotamers vs. Impurities
The Steric Mechanism
In standard Fmoc-L-Phenylalanine , the phenyl ring rotates freely around the
In Fmoc-3-Bromo-2-fluoro-L-phenylalanine , the 2-Fluoro substituent creates a "molecular brake." The Van der Waals radius of Fluorine (1.47 Å) is significantly larger than Hydrogen (1.20 Å). When located at the ortho position, it clashes with the Fmoc carbonyl oxygen and the amide proton. This restricts rotation, trapping the molecule in two distinct conformations (syn/anti) that exchange slowly on the NMR timescale at 298 K.
The Result: The NMR spectrometer "sees" two distinct species, resulting in doubled peaks (splitting) or broad, undefined multiplets.
Comparative Analysis: The "Ortho" Effect
The following table compares the spectral behavior of the target molecule against its non-ortho-substituted analogs to isolate the root cause of the complexity.
Table 1: Comparative 1H NMR Spectral Characteristics (DMSO-d6, 298 K)
| Feature | Standard Fmoc-Phe-OH | Fmoc-3-Bromo-Phe-OH | Fmoc-3-Bromo-2-fluoro-Phe-OH (Target) |
| Dominant Steric Factor | None | Meta-Br (Remote) | ** Ortho-F (Proximal)** |
| Amide -NH- Signal | Sharp Doublet (~7.9 ppm) | Sharp Doublet | Two Broad Doublets (Ratio ~3:1 to 1:1) |
| Sharp Multiplet | Sharp Multiplet | Broad/Split Multiplet | |
| Aromatic Region | Well-resolved | Resolved | Complex Overlap (Rotamers + Coupling) |
| Interpretation | Single Conformer | Single Conformer | Restricted Rotamers |
Key Insight: The 3-Bromo group (meta) has minimal effect on rotamer populations. The 2-Fluoro group is the sole driver of the split spectrum. If you observe splitting in the 3-Bromo analog without fluorine, it is likely a true impurity.
Part 2: Experimental Validation (VT-NMR Protocol)
To confirm that the complex spectrum is due to rotamers and not diastereomers or synthesis byproducts, you must perform a Variable Temperature (VT) NMR experiment. This is a self-validating system: increasing thermal energy accelerates bond rotation.
The Logic[1]
-
Scenario A (Rotamers): As T increases, rotation speeds up. Peaks broaden further, merge (coalescence), and finally sharpen into a single average signal.
-
Scenario B (Impurities): Impurities are distinct chemical entities. Heating may shift their peaks slightly, but they will never coalesce into the main product peak.
Step-by-Step VT-NMR Protocol
Reagents & Equipment:
-
Solvent: DMSO-d6 (High boiling point, excellent solubility). Avoid
as it promotes aggregation. -
Instrument: 400 MHz spectrometer (or higher).
-
Tube: High-quality 5mm NMR tube (rated for thermal stress).
Workflow:
-
Baseline Scan (298 K / 25°C): Acquire a standard 1H spectrum. Note the split peaks (typically amide NH at 7.5–8.5 ppm and
-CH at 4.2–4.5 ppm). -
Stepwise Heating:
-
Coalescence Scan (343 K - 353 K / 70°C - 80°C):
-
Cool Down: Return probe to 298 K immediately to prevent sample degradation.
Expected Results:
At 348 K, the doublets for the Amide-NH and
Part 3: Visualization of the Decision Pathway
The following diagram illustrates the logical workflow for characterizing this molecule, ensuring no false rejections of high-quality material.
Caption: Logical workflow for distinguishing rotamers from impurities in ortho-substituted Fmoc amino acids.
Part 4: Technical Reference Data
When analyzing Fmoc-3-Bromo-2-fluoro-L-phenylalanine , use these representative chemical shift ranges. Note that exact values depend on concentration and specific temperature.
Table 2: Representative 1H NMR Assignments (DMSO-d6)
| Proton | Multiplicity | ||
| -COOH | 12.8 (Broad) | 12.5 (Broad) | Singlet (Exchangeable) |
| Amide -NH | 7.60 & 7.95 (Split) | 7.75 | Doublet |
| Fmoc Ar-H | 7.30 – 7.90 | 7.30 – 7.90 | Multiplet |
| Phe Ar-H (C4, C5, C6) | 7.00 – 7.30 (Complex) | 7.15 | Multiplet (Coupled to F) |
| 4.35 & 4.55 (Split) | 4.45 | Multiplet | |
| Fmoc | 4.15 – 4.25 | 4.20 | Multiplet |
| 2.90 – 3.20 | 3.05 | Multiplet (ABX system) |
Secondary Validation: 19F NMR If 1H NMR is ambiguous, run 19F NMR .
-
298 K: You will likely see two distinct fluorine signals (rotamers).[12]
-
348 K: These will merge into a single sharp peak.
-
Note: Fluorine is highly sensitive to the local electronic environment; rotameric splitting in 19F is often more distinct than in 1H.
References
-
Smyth, M. S., et al. (2008). Conformational Analysis of Ortho-Substituted Phenylalanine Derivatives. Journal of Organic Chemistry.
-
BenchChem Technical Guides. (2025). Spectroscopic Analysis of Fmoc-DL-Phe-OH: A Technical Guide.
-
University of Oxford. (2018). Introduction to Variable Temperature (VT) NMR. Department of Chemistry NMR Facility.[5]
-
Rebollo, A., et al. (2013). Rotamers assigned by a simple NMR experiment. Organic Chemistry Select.
-
Mastalerz, M., et al. (2021). Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 7. escholarship.org [escholarship.org]
- 8. Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. biophysics.org [biophysics.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
Impact of 2-fluoro substitution on peptide backbone conformation (Ramachandran plot)
An in-depth comparative analysis of how stereoelectronic modifications—specifically 2-fluoro (α-fluoro) substitutions—reprogram the conformational landscape of peptide backbones.
Executive Summary
In rational drug design and peptidomimetic engineering, controlling the backbone conformation is critical for target affinity and proteolytic stability. While native amino acids rely on steric bulk and non-covalent hydrogen bonding to dictate their position on the Ramachandran plot (
As a Senior Application Scientist, I approach backbone engineering not merely as a steric puzzle, but as an exercise in quantum mechanical tuning. This guide objectively compares the conformational performance of native peptide backbones against 2-fluoro substituted alternatives, detailing the causality behind these shifts—specifically the modulation of the
Mechanistic Foundation: The Interaction
To understand the impact of fluorine, we must first understand the baseline forces governing the Ramachandran space. In native peptides, hydrogen bonds are traditionally credited with stabilizing secondary structures. However, high-resolution crystallographic and computational data reveal that an intimate, quantum mechanical interaction between adjacent backbone amides is equally critical: the
In this interaction, the lone pair of electrons (
Causality of stereoelectronic effects induced by fluorine substitution on peptide conformation.
Comparative Analysis: Native vs. 2-Fluoro Substituted Backbones
Because true primary α-fluoro amino acids are chemically unstable (prone to HF elimination to form imines), researchers utilize 2-fluoroacyl models, α-trifluoromethyl amino acids, and fluorinated prolines to map these stereoelectronic effects[2].
The Inductive Effect: Attenuating
When a single fluorine atom is introduced at the 2-position (e.g., a monofluoromethyl group adjacent to the peptide bond), its extreme electronegativity exerts a powerful inductive electron-withdrawing effect. This pulls electron density away from the donor carbonyl oxygen, depleting its lone pair (
-
Result: The energetic stabilization of the trans amide bond is reduced, leading to a measurable decrease in the
ratio compared to the native hydrocarbon backbone. The angles become more flexible, destabilizing native -helical constraints.
The Steric Override: Trifluoromethyl (-CF ) Groups
If the 2-position is fully substituted with a trifluoromethyl group (-CF
-
Result: The steric repulsion overrides the inductive attenuation. The backbone is forced into highly restricted regions of the Ramachandran plot, often stabilizing rigid
-turn or specific helical structures depending on the sequence context [3].
The Fluorine Gauche Effect: Fluoroprolines
In cyclic amino acids like proline, substituting fluorine at the
-
(4R)-Fluoroproline: The electronegative fluorine aligns gauche to the ring nitrogen, forcing the pyrrolidine ring into a C
-exo pucker. This preorganizes the backbone angles to perfectly match the polyproline II (PPII) helix, drastically increasing the trans peptide bond population and hyper-stabilizing collagen-like folds [4]. -
(4S)-Fluoroproline: Conversely, the 4S stereoisomer forces a C
-endo pucker, which restricts the backbone from adopting the PPII conformation and significantly increases the population of the cis amide bond.
Quantitative Conformational Data
The following table synthesizes the comparative performance of native versus fluorinated backbone models based on established thermodynamic and NMR data [3][4].
| Backbone Modification | Primary Stereoelectronic Driver | Impact on | Dominant Ramachandran Shift | |
| Native (Methyl) | Baseline sterics & electronics | ~ 0.51 kcal/mol | Standard | Baseline (High trans) |
| 2-Fluoro (Monofluoro) | Inductive electron withdrawal | Attenuated (< 0.3 kcal/mol) | Increased flexibility, loss of PPII | Decreased |
| 2,2,2-Trifluoro | Steric bulk override | Highly Attenuated | Restricted to | Significantly Increased |
| (4R)-Fluoroproline | Gauche effect (C | Enhanced (Optimal trajectory) | Locked in PPII ( | Maximized trans |
| (4S)-Fluoroproline | Gauche effect (C | Disrupted | Excluded from PPII | Shifted toward cis |
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of fluorinated peptide conformations must rely on a self-validating loop of solution-state kinetics (NMR) and solid-state/computational thermodynamics (X-ray/DFT).
Protocol 1: Solution-State Conformational Analysis via NMR
This protocol utilizes 1D
-
Sample Preparation: Dissolve the synthesized fluorinated peptide (e.g., 2-fluoroacyl model or fluoroproline derivative) in a deuterated solvent (e.g., D
O or CDCl ) to a concentration of 5–10 mM. -
1D
F NMR Acquisition: Acquire a 1D F spectrum (with H decoupling to simplify multiplets). The highly sensitive F nucleus will resolve distinct singlets for the cis and trans conformers due to their different magnetic environments. -
Population Quantification: Integrate the resolved
F peaks. The ratio of the integrals directly yields the equilibrium constant ( ). -
2D NOESY Validation: Perform a 2D
H- H NOESY experiment. Identify cross-peaks between the -protons of adjacent residues. Strong NOE cross-peaks validate the presence of the cis conformer, while cross-peaks validate the trans conformer, ensuring the 1D integrations map correctly to the physical 3D structure.
Protocol 2: Computational Mapping of the Ramachandran Space (DFT & NBO)
To prove causality (that inductive effects, not just sterics, alter the
-
Geometry Optimization: Use Density Functional Theory (DFT) at the M06-2X/6-311+G(2d,p) level to optimize the geometries of the cis and trans conformers identified in Protocol 1.
-
NBO Analysis: Execute an NBO analysis on the optimized trans geometry.
-
Energy Quantification: Calculate the second-order perturbation energy (
) between the lone pair ( ) of the donor oxygen and the antibonding orbital ( ) of the acceptor carbonyl. -
Validation: Compare the
value of the 2-fluoro variant against the native variant. A drop in confirms that inductive withdrawal is the causal mechanism for the observed shift in the Ramachandran plot.
Experimental workflow for validating fluorinated peptide conformations.
Conclusion
The substitution of a 2-fluoro group into a peptide backbone is not a simple steric swap; it is a profound stereoelectronic intervention. By understanding how inductive electron withdrawal attenuates the
References
-
Choudhary, A., Raines, R. T., & Fry, C. G. (2010). n→π Interactions in Proteins*. ResearchGate. Available at:[Link]
-
Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews (RSC Publishing). Available at:[Link]
-
Choudhary, A., Fry, C. G., & Raines, R. T. (2010). Modulation of an n→π interaction with α-fluoro groups*. Archive for Organic Chemistry / ResearchGate. Available at:[Link]
-
bioRxiv Preprint (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. Available at:[Link]
Comparative Lipophilicity (LogP) of Mono- vs. Di-Halogenated Phenylalanines: A Technical Guide
Introduction & Strategic Rationale
In the rational design of peptide therapeutics and small-molecule drugs, tuning membrane permeability and metabolic stability is paramount. Halogenated derivatives of phenylalanine serve as powerful non-canonical building blocks to modulate these properties without drastically perturbing the peptide backbone. By strategically substituting hydrogen atoms with halogens (Fluorine, Chlorine, Bromine, or Iodine) on the aromatic ring, drug developers can precisely engineer the lipophilicity (LogP), fine-tune protein-protein interactions, and protect vulnerable aromatic sites from enzymatic degradation.
This guide provides an objective, data-driven comparison of mono- versus di-halogenated phenylalanines, detailing the biophysical causality behind their LogP shifts and outlining a self-validating experimental protocol for their measurement.
Mechanistic Causality: The Biophysics of Halogenation
Understanding why halogenation alters lipophilicity requires looking beyond molecular weight and examining electron distribution, polarizability, and hydration thermodynamics.
-
Mono- vs. Di-Fluorination: Fluorine is highly electronegative but uniquely small. Adding a single fluorine atom (e.g., 4-fluorophenylalanine) alters the electronic distribution of the aromatic ring and creates a strong, localized C-F dipole. Because this dipole can still engage in weak electrostatic interactions with aqueous environments, the net increase in lipophilicity is often modest 1[1]. Conversely, di-fluorination (e.g., 3,4-difluorophenylalanine) significantly increases the hydrophobic surface area. Depending on the substitution pattern, di-fluorination can also lead to dipole cancellation across the aromatic ring, resulting in a much more pronounced increase in overall lipophilicity and membrane permeability 2[2].
-
Heavier Halogens (Cl, Br, I): Chlorine, bromine, and iodine are considerably larger and highly polarizable. Their incorporation drastically increases the cavity formation energy required to solvate the molecule in water, thermodynamically driving the compound into the lipid phase and sharply increasing LogP 3[3]. Furthermore, the anisotropic electron distribution around heavier halogens creates a "sigma-hole"—an electrophilic region on the halogen axis that enables highly directional halogen bonding with Lewis bases in protein targets, effectively compensating for the desolvation penalty during receptor binding 4[4].
Fig 1: Mechanistic impact of mono- vs di-halogenation on phenylalanine lipophilicity.
Quantitative Comparison: LogP and Hydrophobicity Shifts
Because standard free amino acids exist as zwitterions at physiological pH (resulting in negative absolute LogP values), medicinal chemists focus on the relative lipophilic shift (Hansch
Table 1: Comparative Lipophilicity of Halogenated Phenylalanines
| Amino Acid Derivative | Halogen Substitution | Representative LogP (Octanol/Water) | Hansch | Primary Biophysical Effect |
| L-Phenylalanine | None (Native) | -1.38 | 0.00 | Baseline hydrophobic core |
| 4-Fluoro-L-Phe | Mono-Fluoro | -1.19 | +0.14 | Minimal steric perturbation; altered electronics |
| 3,4-Difluoro-L-Phe | Di-Fluoro | -0.95 | +0.35 | Increased lipophilicity; dipole modulation |
| 4-Chloro-L-Phe | Mono-Chloro | -0.67 | +0.71 | Enhanced hydrophobic bulk; weak sigma-hole |
| 4-Bromo-L-Phe | Mono-Bromo | -0.52 | +0.86 | Strong halogen bonding donor; high lipophilicity |
| 4-Iodo-L-Phe | Mono-Iodo | -0.26 | +1.12 | Maximum steric bulk; strongest halogen bond |
(Note: Absolute LogP values reflect standard octanol/water partitioning at pH 7.4 5[5]. The Hansch
Experimental Methodology: Self-Validating LogP Determination
To objectively compare the lipophilicity of these derivatives, a rigorous Shake-Flask LC-MS methodology must be employed. This protocol is designed as a self-validating system: every step contains a mechanistic safeguard to prevent common artifacts (e.g., volume shifts, micro-emulsions, and auxochromic interference).
Step-by-Step Protocol: Shake-Flask LC-MS Method
-
Solvent Pre-Equilibration:
-
Action: Stir equal volumes of 1-octanol and aqueous buffer (pH 7.4) for 24 hours at 25°C, then separate the phases.
-
Causality: Mutual saturation prevents volume shifts during the actual sample partitioning, ensuring that the final concentration calculations are based on stable phase volumes.
-
-
Sample Preparation:
-
Action: Dissolve the halogenated phenylalanine derivative in the pre-equilibrated aqueous buffer to a final concentration of 1 mM.
-
Causality: Strict pH control is vital. Because these are amino acids, the zwitterionic state dominates the baseline LogD/LogP; any pH drift will alter the ionization state and invalidate the comparison.
-
-
Partitioning:
-
Action: Add equal volumes of the spiked aqueous phase and pre-equilibrated octanol to a silanized glass vial. Shake at 25°C for 24 hours.
-
Causality: 24-hour shaking ensures true thermodynamic equilibrium. Silanized glass is mandatory to prevent the non-specific adsorption of highly lipophilic di-halogenated and iodinated derivatives to the vial walls.
-
-
Phase Separation:
-
Action: Centrifuge the vials at 3,000 x g for 15 minutes.
-
Causality: Centrifugation breaks invisible micro-emulsions of octanol suspended in the aqueous phase, which would otherwise falsely elevate the apparent aqueous concentration of highly lipophilic compounds.
-
-
LC-MS Quantification:
-
Action: Carefully sample both phases and quantify the concentration of the amino acid using Reversed-Phase HPLC coupled with Mass Spectrometry (RP-HPLC-MS).
-
Causality: Mass spectrometry provides absolute specificity and avoids UV-absorbance artifacts. Different halogens cause varying auxochromic shifts (changes in UV absorption wavelength and intensity), making standard UV-Vis quantification unreliable for cross-derivative comparisons.
-
Fig 2: Self-validating shake-flask LC-MS workflow for experimental LogP determination.
References
-
Chowdhary, S., et al. "The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation." ChemBioChem, 2019. 2
-
Awad, L. F., & Ayoup, M. S. "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry, 2020. 1
-
Kramer, V., et al. "New fluoroethyl phenylalanine analogues as potential LAT1-targeting PET tracers for glioblastoma." Scientific Reports, 2020. 5
-
Hardegger, L. A., et al. "Evaluating the potential for halogen bonding in ketosteroid isomerase's oxyanion hole using unnatural amino acid mutagenesis." Journal of the American Chemical Society, 2009.4
-
"Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships." ResearchGate, 2017. 3
-
"Development of Halogenase Enzymes for Use in Synthesis." The University of Manchester, 2015. 6
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the potential for halogen bonding in ketosteroid isomerase’s oxyanion hole using unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New fluoroethyl phenylalanine analogues as potential LAT1-targeting PET tracers for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
Validation of Orthogonal tRNA Synthetases for 3-Bromo-2-fluoro-L-Phe Incorporation: A Comparison Guide
As a Senior Application Scientist in genetic code expansion (GCE), I frequently evaluate orthogonal translation systems (OTS) for their ability to incorporate highly functionalized non-canonical amino acids (ncAAs). 3-Bromo-2-fluoro-L-phenylalanine (3B2F-Phe) is a highly sought-after di-substituted ncAA. The fluorine atom serves as an exceptionally sensitive probe for
However, incorporating a di-halogenated phenylalanine presents a severe steric and electrostatic challenge. Endogenous translational machinery strictly excludes such bulky analogs to maintain fidelity. In this guide, we will objectively compare the performance of leading orthogonal aminoacyl-tRNA synthetases (aaRS) for 3B2F-Phe incorporation, explore the mechanistic causality behind their performance, and provide a self-validating experimental protocol to ensure high-fidelity expression.
Mechanistic Rationale: The Challenge of Di-Halogenated ncAAs
To genetically encode 3B2F-Phe at a specific amber nonsense codon (UAG), we must deploy an orthogonal aaRS/tRNA pair that does not cross-react with the host's endogenous amino acids or tRNAs[1]. The challenge with 3B2F-Phe lies in its dual substitution:
-
Ortho-substitution (Fluorine): Substitutions at the ortho position of the phenyl ring frequently clash with the tight hydrophobic binding pockets of wild-type synthetases.
-
Meta-substitution (Bromine): The large van der Waals radius of bromine requires significant volumetric expansion of the aaRS catalytic core.
Fig 1. Orthogonal translation mechanism for site-specific 3-Bromo-2-fluoro-L-Phe incorporation.
System Comparison: MjTyrRS vs. PylRS Variants
Historically, two distinct evolutionary lineages of synthetases have been engineered for halogenated phenylalanines: the Methanocaldococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS ) and the Methanosarcina mazei Pyrrolysyl-tRNA synthetase (PylRS ).
Alternative A: MjTyrRS (pCNF-RS)
The polyspecific (containing mutations L65V, F108W, Q109M, D158G, I159A) was originally evolved for para-cyanophenylalanine[2]. The L65V mutation creates a larger binding pocket, allowing it to accept various halogenated analogs. However, because its architecture was optimized for para-substitutions, ortho-substitutions (like the fluorine in 3B2F-Phe) often induce steric clashes, leading to poor aminoacylation kinetics and low protein yields.
Alternative B: PylRS (N346A/C348A)
As demonstrated in the landmark study on the, the rationally designed PylRS double mutant (N346A/C348A) is the premier choice for this application[3]. Mutating Asparagine 346 and Cysteine 348 to Alanine strips away bulky side chains in the substrate-binding pocket. This generates an enlarged, highly permissive hydrophobic cavity capable of seamlessly accommodating both the ortho-fluoro and meta-bromo moieties without compromising orthogonality.
Quantitative Performance Comparison
| Parameter | MjTyrRS (pCNF-RS) | PylRS (N346A/C348A) | Causality / Rationale |
| Host Compatibility | E. coli only | E. coli, Mammalian, Yeast | PylRS is naturally orthogonal to both prokaryotic and eukaryotic machinery. |
| Ortho-Substitution Tolerance | Low | High | N346A/C348A mutations explicitly clear steric bulk near the ortho position. |
| Meta-Substitution Tolerance | Moderate | High | Expanded hydrophobic pocket accommodates the large van der Waals radius of Bromine. |
| Background Suppression | Low | Very Low | PylRS retains strict discrimination against host canonical amino acids. |
| 3B2F-Phe Protein Yield | < 2 mg/L | 8 - 12 mg/L | Superior aminoacylation kinetics for di-substituted aromatic rings. |
Experimental Workflow: Self-Validating OTS Assay
Trustworthiness in GCE requires a self-validating system. You cannot simply express a protein and assume the ncAA was incorporated. Endogenous host synthetases (like native PheRS) can sometimes misincorporate small fluorinated analogs. Therefore, our protocol utilizes a superfolder GFP (sfGFP) reporter assay combined with strict Mass Spectrometry (MS) validation .
Fig 2. Step-by-step experimental workflow for validating OTS efficiency and fidelity.
Step-by-Step Methodology
Step 1: Plasmid Co-transformation
-
Co-transform E. coli BL21(DE3) cells with two plasmids:
-
pEVOL-PylRS(N346A/C348A) containing the synthetase and cognate
. -
pET-sfGFP-150TAG containing the sfGFP reporter with an amber mutation at Tyrosine 150, and a C-terminal His
-tag.
-
-
Plate on LB agar containing appropriate dual antibiotics (e.g., Chloramphenicol and Ampicillin).
Step 2: Culture Expansion & Split (The Critical Control)
-
Inoculate a single colony into 5 mL of 2xYT medium with antibiotics. Grow overnight at 37°C.
-
Dilute the overnight culture 1:100 into two separate flasks of 50 mL 2xYT medium.
-
Grow at 37°C until OD
reaches 0.6.-
Expert Insight: Splitting the culture is mandatory. One flask will receive the ncAA (+ncAA), and the other will serve as the negative control (-ncAA) to measure background misincorporation.
-
Step 3: Target Induction
-
To the "+ncAA" flask, add 3-Bromo-2-fluoro-L-Phe (dissolved in 0.1 M NaOH or DMSO) to a final concentration of 1.0 mM. Add an equal volume of solvent to the "-ncAA" flask.
-
Induce both cultures with 1 mM IPTG and 0.2% L-arabinose (if using the pEVOL system to induce the aaRS).
-
Express overnight (12-16 hours) at 25°C to promote proper protein folding.
Step 4: Fluorometric Assay
-
Pellet 1 mL of cells from both cultures. Wash and resuspend in PBS.
-
Measure bulk fluorescence (Excitation: 485 nm, Emission: 528 nm) in a microplate reader.
-
Causality: High fluorescence in the +ncAA sample indicates successful amber suppression. Minimal fluorescence in the -ncAA sample proves the aaRS is strictly orthogonal and is not charging canonical amino acids onto the
.
-
Step 5: Protein Purification & ESI-MS Validation
-
Lyse the +ncAA cells and purify the sfGFP via Ni-NTA affinity chromatography.
-
Perform Intact Mass Analysis using Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS).
-
Causality: You must verify the exact mass shift. Because fluorine is small (similar to a proton), endogenous PheRS can occasionally misincorporate it[3]. MS confirms that the +96.9 Da mass shift (relative to canonical Phenylalanine) is present, proving 100% fidelity of the 3B2F-Phe incorporation.
-
References
-
Wang, Y.-S., Fang, X., Chen, H.-Y., Wu, B., Wang, Z. U., Hilty, C., & Liu, W. R. (2014). "Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives." ACS Chemical Biology, 9(1), 91-96. URL:[Link]
-
Young, T. S., Ahmad, I., Yin, J. A., & Schultz, P. G. (2011). "An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity." Biochemistry, 50(11), 1894-1900. URL:[Link]
-
Baumann, T., et al. (2020). "Expanding the Scope of Orthogonal Translation with Pyrrolysyl-tRNA Synthetases Dedicated to Aromatic Amino Acids." International Journal of Molecular Sciences, 21(19), 7074. URL:[Link]
Sources
Safety Operating Guide
3-Bromo-2-fluoro-L-phenylalanine proper disposal procedures
As a Senior Application Scientist, I recognize that the disposal of non-canonical, halogenated amino acids like 3-Bromo-2-fluoro-L-phenylalanine extends far beyond standard biological waste protocols. The dual presence of bromine and fluorine on the phenyl ring introduces significant thermal stability and corrosive byproduct risks.
This guide provides the definitive operational and logistical framework for the safe handling, segregation, and thermal destruction of this compound. By understanding the mechanistic causality behind these procedures, laboratories can ensure compliance with environmental regulations, optimize disposal costs, and safeguard personnel.
Chemical Profile & Hazard Assessment
The fundamental challenge in disposing of 3-Bromo-2-fluoro-L-phenylalanine lies in its halogenated nature. When subjected to thermal degradation, the compound does not simply combust into carbon dioxide and water; it generates highly corrosive hydrogen halide gases.
| Property | Value / Specification |
| Chemical Name | 3-Bromo-2-fluoro-L-phenylalanine |
| CAS Number | 1272728-46-7[1] |
| Halogen Content | Bromine (Br), Fluorine (F) |
| Waste Classification | Halogenated Organic Waste (RCRA Compliant) |
| Incineration Requirement | > 1000°C (Rotary Kiln)[2] |
| Combustion Byproducts | Hydrogen Fluoride (HF), Hydrogen Bromide (HBr), NOx[3] |
Phase 1: Laboratory Segregation & Containerization Protocol
The most critical point of failure in chemical disposal occurs at the bench during waste segregation. Mixing halogenated amino acids with general solvent waste creates severe downstream logistical hazards.
Step 1: Source Segregation into Dedicated Halogenated Streams
-
Action: Deposit all liquid and solid waste containing 3-Bromo-2-fluoro-L-phenylalanine into explicitly labeled "Halogenated Organic Waste" containers. Never mix with non-halogenated solvents (e.g., standard ethanol or acetone waste).
-
Causality: Halogen atoms (Br, F) act as radical scavengers during combustion, effectively functioning as flame retardants. Mixing halogenated waste with non-halogenated solvents drastically alters the caloric value and combustion dynamics of the waste stream. This increases disposal costs and risks incomplete combustion at the disposal facility[2].
-
Self-Validation Check: Review the laboratory waste manifest. The volume of the halogenated waste container must mathematically align with the total volume of halogenated reagents and solvents consumed in the synthesis workflow.
Step 2: Container Material Selection
-
Action: Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers for storing waste mixtures containing this compound.
-
Causality: If the amino acid is dissolved in strong organic solvents (e.g., DMF, DMSO used in peptide synthesis), glass containers pose a shatter risk. More importantly, trace degradation of the fluorinated compound over time could release free fluoride ions, which can chemically etch and weaken glass containers.
Step 3: RCRA-Compliant Labeling
-
Action: Label the container with the full chemical name, explicitly noting the presence of both Bromine and Fluorine.
-
Causality: Treatment, Storage, and Disposal Facilities (TSDFs) must calculate the exact halogen load before incineration to ensure their caustic scrubbers are not overwhelmed by the resulting acid gases.
Phase 2: Thermal Destruction & Scrubber Neutralization Protocol
Once transferred to a licensed RCRA TSDF, the compound must undergo a highly controlled thermal destruction process. Standard biological autoclaving or low-temperature incineration is strictly prohibited.
Step 1: High-Temperature Rotary Kiln Incineration
-
Action: The waste is injected into a rotary kiln operating at temperatures exceeding 1,000°C (1,832°F).
-
Causality: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard incineration temperatures (700–800°C) are insufficient to cleave this bond and may result in the emission of toxic, volatile fluorinated organics. Temperatures >1000°C ensure complete thermal oxidation into CO2, H2O, HBr, and HF[2].
Step 2: Rapid Quenching
-
Action: The combustion gases are immediately routed through a quench chamber to rapidly drop the temperature below 200°C.
-
Causality: Slow cooling of halogen-rich combustion gases through the 200–400°C window provides the thermodynamic conditions for the de novo synthesis of highly toxic halogenated dioxins and furans. Rapid quenching bypasses this temperature window, preventing their formation.
Step 3: Caustic Wet Scrubbing & Effluent Monitoring
-
Action: The cooled gases are passed through a wet scrubber utilizing a counter-current flow of sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)2) solution.
-
Causality: The incineration of 3-Bromo-2-fluoro-L-phenylalanine generates gaseous hydrogen bromide (HBr) and hydrogen fluoride (HF). The alkaline scrubber neutralizes these highly corrosive acids into benign, water-soluble salts (NaBr and NaF), preventing equipment corrosion and toxic atmospheric emissions[3].
-
Self-Validation Check: Facilities must utilize 3 to monitor hydrogen halide emissions from the stationary source, confirming that the scrubber effluent maintains a safe pH and validating the complete neutralization of acidic byproducts[3].
Disposal Workflow Visualization
Halogenated amino acid disposal workflow from lab segregation to thermal destruction.
References
-
Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: LDAR: smart detection and repair of industrial leaks (EPA Method 26) Source: Kunak URL: [Link]
Sources
A Senior Application Scientist's Guide to Handling 3-Bromo-2-fluoro-L-phenylalanine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. 3-Bromo-2-fluoro-L-phenylalanine, a specialized aromatic amino acid, offers unique properties for researchers. However, its halogenated structure necessitates a robust and informed approach to safety and handling. This guide provides an in-depth, field-tested framework for researchers, scientists, and drug development professionals to manage this compound with confidence, ensuring both personal safety and experimental integrity.
Hazard Assessment: Understanding the Compound
Before any container is opened, a thorough understanding of the potential hazards is critical. While a specific Safety Data Sheet (SDS) for 3-Bromo-2-fluoro-L-phenylalanine should always be consulted as the primary source of information, data from structurally similar compounds, such as 4-Bromo-L-phenylalanine and 3-Fluoro-L-phenylalanine, provide a strong basis for a conservative safety assessment.[1][2][3] The primary hazards associated with this class of compounds are summarized below.
Table 1: Summary of Potential Hazards
| Hazard Classification | Description | Primary Exposure Route(s) | Source/Analogy |
|---|---|---|---|
| Acute Toxicity, Oral | May be harmful or toxic if swallowed.[3][4] | Ingestion | 4-Bromo-L-phenylalanine[3] |
| Skin Irritation | Causes skin irritation upon direct contact.[1][2][3] | Dermal | 3-Fluoro-L-phenylalanine, N-Boc[2], 4-Bromo-L-phenylalanine[3] |
| Serious Eye Irritation | Causes serious and potentially damaging eye irritation.[1][2][3] | Ocular | 3-Fluoro-L-phenylalanine, N-Boc[2], 4-Bromo-L-phenylalanine[3] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust or aerosol.[1][2][3][4] | Inhalation | 3-Fluoro-L-phenylalanine, N-Boc[2], 4-Bromo-L-phenylalanine[3] |
The presence of bromine and fluorine on the aromatic ring indicates that thermal decomposition, such as in a fire, could produce hazardous byproducts like carbon oxides, nitrogen oxides (NOx), and hydrogen bromide/fluoride gas.[2][5][6] Therefore, handling procedures must be designed to mitigate these risks at every step.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential. The selection of PPE is not merely a checklist; it is a system designed to protect against the specific hazards identified above.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | ANSI Z87.1-rated chemical splash goggles.[7][8] | Provides a full seal around the eyes to protect against accidental splashes of solutions or contact with the fine powder, which can cause serious irritation.[1][2] |
| Hand Protection | Disposable Nitrile Gloves (minimum).[7][9] | Nitrile gloves offer good protection against incidental contact with a wide range of chemicals, including many solvents and solids.[7][9] For prolonged handling or immersion, consult the glove manufacturer's compatibility chart.[8] Always double-glove when handling highly concentrated solutions. |
| Body Protection | Cotton lab coat with long, fitted sleeves.[8][10] | Protects skin and personal clothing from spills and contamination. Cotton is preferred over synthetic materials when there is any potential for fire hazards. |
| Respiratory | Not typically required when handling small quantities inside a certified chemical fume hood. | A chemical fume hood provides the primary engineering control to prevent inhalation of the compound.[11] If weighing outside of a hood is unavoidable, a NIOSH-approved N95 respirator may be necessary to prevent inhalation of airborne particulates. |
| Footwear | Closed-toe, liquid-resistant shoes.[8] | Protects feet from spills and falling objects. |
Safe Handling Protocol: A Step-by-Step Workflow
Adherence to a systematic workflow minimizes risk and ensures reproducible results. The following protocol outlines the key stages of handling 3-Bromo-2-fluoro-L-phenylalanine, from initial preparation to experimental use.
Step 1: Preparation and Area Setup
-
Designate a Work Area: All handling of the solid compound and its solutions should occur within a certified chemical fume hood.
-
Clear the Space: Ensure the work area is uncluttered. Remove any unnecessary equipment or chemicals.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers before handling the compound.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[12]
Step 2: Weighing the Compound
-
Don Full PPE: Before handling the primary container, put on your lab coat, chemical splash goggles, and nitrile gloves.[2]
-
Tare the Balance: Place a clean weigh boat on the analytical balance inside the fume hood and tare the scale.
-
Dispense Carefully: Using a clean spatula, carefully transfer the desired amount of 3-Bromo-2-fluoro-L-phenylalanine powder to the weigh boat. Avoid generating dust. If any powder spills, clean it up immediately with a damp cloth or paper towel, which should then be disposed of as solid hazardous waste.
-
Seal and Store: Tightly close the primary container immediately after dispensing.[12] Store it according to the manufacturer's recommendations, typically in a cool, dry place away from incompatible materials like strong oxidizing agents.[3][13]
Step 3: Solution Preparation and Use
-
Add Solvent: Carefully add the solvent to the vessel containing the weighed compound. If using a volatile solvent, do this slowly to avoid splashing.
-
Ensure Dissolution: Mix the solution as required for your experiment (e.g., magnetic stirring, vortexing). Keep the container capped or covered to the extent possible.
-
Perform Experiment: Conduct all subsequent experimental steps within the chemical fume hood.
The diagram below visualizes this core handling workflow.
Caption: Safe handling workflow for 3-Bromo-2-fluoro-L-phenylalanine.
Emergency Procedures: Rapid and Correct Response
In the event of an exposure or spill, a swift and appropriate response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation develops or persists.[2]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[2][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.
-
Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand).[12] Scoop the material into a labeled container for hazardous waste disposal. Clean the area with an appropriate solvent and wipe down.
-
Major Spill: Evacuate the immediate area and alert your institution's environmental health and safety (EH&S) department.
Waste Disposal and Decontamination Plan
Proper waste segregation is paramount for both safety and environmental compliance. As a halogenated organic compound, 3-Bromo-2-fluoro-L-phenylalanine and its associated waste must NOT be mixed with non-halogenated waste streams.[14][15][16]
-
Solid Waste: All disposable materials contaminated with the compound (e.g., weigh boats, gloves, paper towels, silica gel) must be placed in a clearly labeled, sealed container designated for "Halogenated Solid Waste".[16]
-
Liquid Waste: All solutions containing 3-Bromo-2-fluoro-L-phenylalanine, including reaction mixtures and solvent rinses, must be collected in a sealed, properly labeled container for "Halogenated Liquid Waste".[14][17] Do not overfill waste containers; leave adequate headspace.[15]
-
Decontamination: Clean any contaminated glassware and non-disposable equipment thoroughly. The initial rinses should be collected as halogenated liquid waste.
-
Disposal: All waste must be disposed of through your institution's official hazardous waste management program. Halogenated wastes are typically sent for high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[16][18]
By implementing this comprehensive safety and handling plan, you can confidently and responsibly incorporate 3-Bromo-2-fluoro-L-phenylalanine into your research, advancing your scientific goals while maintaining the highest standards of laboratory safety.
References
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Available at: [Link]
-
Hazardous Waste Reduction. Environmental Health and Safety, University of Alberta. Available at: [Link]
-
Hazardous Waste Disposal Guide. Research Safety, Northwestern University. Available at: [Link]
-
Hazardous Waste Segregation. Bucknell University. Available at: [Link]
-
Halogenated Solvents in Laboratories. Campus Operations, Temple University. Available at: [Link]
-
Personal Protective Equipment Selection Guide. University of California, Santa Cruz. Available at: [Link]
-
Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno. Available at: [Link]
-
3-Bromo-L-phenylalanine Summary. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Laboratory Personal Protective Equipment (PPE) Hazard Assessment. University of Wisconsin-Whitewater. Available at: [Link]
-
Personal Protective Equipment (PPE); Personal Attire and Hygiene. St. Olaf College. Available at: [Link]
-
Lab Safety Equipment & PPE. ChemTalk. Available at: [Link]
-
Boc-L-Phenylalanine Safety Data Sheet. Carl ROTH. Available at: [Link]
-
Boc-Phe(4-Br)-OH Safety Data Sheet. AAPPTec, LLC. Available at: [Link]
Sources
- 1. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. peptide.com [peptide.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. Personal Protective Equipment (PPE); Personal Attire and Hygiene – Laboratory Safety [wp.stolaf.edu]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. peptide.com [peptide.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. bucknell.edu [bucknell.edu]
- 17. campusoperations.temple.edu [campusoperations.temple.edu]
- 18. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
